molecular formula C17H25N3O2 B585061 Vildagliptin-13C5,15N CAS No. 1044741-01-6

Vildagliptin-13C5,15N

Cat. No.: B585061
CAS No.: 1044741-01-6
M. Wt: 309.36 g/mol
InChI Key: SYOKIDBDQMKNDQ-AXHOPKHVSA-N
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Description

Vildagliptin-13C5,15N, is the labeled analogue of Vildagliptin. It is a new oral anti-hyperglycemic agent of a new dipeptidyl peptidase-IV (DPP-IV) inhibitor class of drugs. Antidiabetic.>

Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-AXHOPKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678669
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044741-01-6
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Vildagliptin-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Vildagliptin-¹³C₅,¹⁵N, an isotopically labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This stable isotope-labeled standard is a critical tool in pharmacokinetic and metabolic studies, particularly in bioanalytical assays utilizing mass spectrometry.

Introduction to Vildagliptin and its Labeled Analog

Vildagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It selectively inhibits the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Vildagliptin enhances the levels of active incretins, leading to improved glycemic control in a glucose-dependent manner.

Vildagliptin-¹³C₅,¹⁵N is a stable isotope-labeled version of Vildagliptin, where five carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and one nitrogen atom is replaced with nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to Vildagliptin but has a higher molecular weight. This property makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it co-elutes with the unlabeled drug during chromatography but can be distinguished by its mass-to-charge ratio (m/z). The use of a stable isotope-labeled internal standard is the gold standard in LC-MS bioanalysis for correcting for matrix effects and variability in sample processing.[1][2][3][4]

Synthesis of Vildagliptin-¹³C₅,¹⁵N

A specific, publicly available, detailed synthesis protocol for Vildagliptin-¹³C₅,¹⁵N has not been identified in the reviewed scientific literature and patents. However, a plausible synthetic route can be proposed based on the well-established synthesis of unlabeled Vildagliptin. The key to synthesizing the labeled compound is the use of isotopically labeled starting materials.

The most common synthetic route for Vildagliptin involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. To produce Vildagliptin-¹³C₅,¹⁵N, the isotopic labels would need to be incorporated into one or both of these precursors. Based on the nomenclature "-¹³C₅,¹⁵N", it is most likely that the pyrrolidine-2-carbonitrile moiety contains the isotopic labels.

A proposed synthetic workflow is outlined below:

G cluster_0 Synthesis of Labeled Precursor cluster_1 Coupling Reaction cluster_2 Purification L_Proline L-Proline-¹³C₅,¹⁵N Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carboxylic acid L_Proline->Intermediate1 Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Dehydration Dehydration (e.g., with trifluoroacetic anhydride) Intermediate1->Dehydration Labeled_Precursor (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carbonitrile Dehydration->Labeled_Precursor Labeled_Precursor2 (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carbonitrile Adamantanol 3-amino-1-adamantanol Vildagliptin_Labeled Vildagliptin-¹³C₅,¹⁵N Adamantanol->Vildagliptin_Labeled Labeled_Precursor2->Vildagliptin_Labeled Nucleophilic Substitution (in the presence of a base, e.g., K₂CO₃) Vildagliptin_Labeled_Crude Crude Vildagliptin-¹³C₅,¹⁵N Purification Purification (e.g., Recrystallization, Chromatography) Vildagliptin_Labeled_Crude->Purification Final_Product Pure Vildagliptin-¹³C₅,¹⁵N Purification->Final_Product

Proposed Synthetic Workflow for Vildagliptin-¹³C₅,¹⁵N

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require optimization, but would likely follow these general steps, based on the synthesis of unlabeled Vildagliptin:

  • Acylation of L-Proline-¹³C₅,¹⁵N: L-Proline-¹³C₅,¹⁵N is reacted with chloroacetyl chloride in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature to yield (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carboxylic acid.

  • Formation of the Amide: The carboxylic acid is then converted to the corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carboxamide.

  • Dehydration to the Nitrile: The amide is dehydrated using a suitable reagent, such as trifluoroacetic anhydride, to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carbonitrile.

  • Coupling Reaction: The labeled intermediate is then reacted with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) in a solvent like tetrahydrofuran. This nucleophilic substitution reaction forms the crude Vildagliptin-¹³C₅,¹⁵N.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the final high-purity Vildagliptin-¹³C₅,¹⁵N.

Characterization of Vildagliptin-¹³C₅,¹⁵N

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of Vildagliptin-¹³C₅,¹⁵N.

Quantitative Data

The following table summarizes the typical specifications for commercially available Vildagliptin-¹³C₅,¹⁵N.

PropertyValueReference(s)
Molecular Formula C₁₂¹³C₅H₂₅N₂¹⁵NO₂[5][6][7]
Molecular Weight 309.36 g/mol [5][6][7]
CAS Number 1044741-01-6[5][6][7]
Appearance White to off-white solid
Chemical Purity (HPLC) >95% - ≥98%[5][6]
Isotopic Enrichment ≥98% for ¹⁵N, ≥99% for ¹³C[6]
Storage Temperature -20°C[5]
Spectroscopic Data (Expected)
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be very similar to that of unlabeled Vildagliptin. Minor shifts may be observed for protons attached to or near the ¹³C-labeled carbons due to isotopic effects. The proton chemical shifts for unlabeled Vildagliptin have been reported.[8]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show intense signals for the five ¹³C-labeled carbons. These signals will be singlets in a proton-decoupled spectrum. The chemical shifts will be similar to their ¹²C counterparts in unlabeled Vildagliptin, although slight isotopic shifts can occur. A predicted ¹³C NMR spectrum for unlabeled Vildagliptin is available for comparison.

  • Mass Spectrometry: Mass spectrometry is a definitive technique for confirming the isotopic labeling. The molecular ion ([M+H]⁺) for Vildagliptin-¹³C₅,¹⁵N will appear at an m/z value that is 6 units higher than that of unlabeled Vildagliptin (304.2 for unlabeled, expected around 310.2 for labeled). The fragmentation pattern will also show corresponding mass shifts for fragments containing the isotopic labels.

Expected Mass Spectral Data:

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Vildagliptin~304.2~151 (adamantanol amine), ~153 (pyrrolidine moiety)
Vildagliptin-¹³C₅,¹⁵N~310.2~151 (adamantanol amine), ~159 (labeled pyrrolidine moiety)

Experimental Protocols

The primary application of Vildagliptin-¹³C₅,¹⁵N is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for its use in an LC-MS/MS assay for the determination of Vildagliptin in human plasma.

LC-MS/MS Quantification of Vildagliptin in Human Plasma

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample IS_Spike Spike with Vildagliptin-¹³C₅,¹⁵N (Internal Standard) Plasma->IS_Spike Protein_Precip Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Injection onto LC-MS/MS System LC_Separation Chromatographic Separation (e.g., C18 column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte and Internal Standard) Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Workflow for LC-MS/MS Bioanalysis using Vildagliptin-¹³C₅,¹⁵N

Methodology:

  • Preparation of Standards and Quality Controls: Stock solutions of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N are prepared in a suitable solvent (e.g., methanol). Calibration standards and quality control samples are prepared by spiking known amounts of Vildagliptin into blank human plasma.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed amount of Vildagliptin-¹³C₅,¹⁵N solution (e.g., 10 µL of a 100 ng/mL solution).

    • Vortex mix the samples.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Vildagliptin transition: e.g., m/z 304.2 → 153.1

      • Vildagliptin-¹³C₅,¹⁵N transition: e.g., m/z 310.2 → 159.1

  • Quantification:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the peak area of Vildagliptin to the peak area of Vildagliptin-¹³C₅,¹⁵N against the nominal concentration of the calibration standards.

    • The concentration of Vildagliptin in the unknown samples is determined from the calibration curve using the measured peak area ratios.

Mechanism of Action and Signaling Pathway of Vildagliptin

Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, an enzyme that plays a crucial role in the inactivation of incretin hormones. The signaling pathway is as follows:

G cluster_0 Vildagliptin Action cluster_1 Incretin Pathway cluster_2 Pancreatic Response (Glucose-Dependent) cluster_3 Physiological Effect Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP Active Incretins (GLP-1, GIP) Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Catalyzes GLP1_GIP->Inactive_Incretins Degradation Pancreas Pancreatic Islets GLP1_GIP->Pancreas Stimulates Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Contributes to

Vildagliptin's Mechanism of Action via DPP-4 Inhibition

Pathway Description:

  • DPP-4 Inhibition: Vildagliptin binds to and inhibits the DPP-4 enzyme.

  • Increased Incretin Levels: This inhibition prevents the degradation of the active forms of the incretin hormones, GLP-1 and GIP, leading to their increased concentration in the plasma.

  • Pancreatic Effects: The elevated levels of GLP-1 and GIP act on the pancreatic islets in a glucose-dependent manner:

    • They stimulate the β-cells to increase insulin secretion.

    • They suppress the α-cells from releasing glucagon.

  • Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues, resulting in improved overall glycemic control.

Conclusion

References

Vildagliptin-13C5,15N: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Vildagliptin-13C5,15N, an isotopically labeled form of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. Designed for researchers, scientists, and professionals in drug development, this document outlines its core properties, its role in analytical methodologies, and the biological pathways of its unlabeled counterpart.

Core Compound Data

This compound is a stable, isotopically labeled version of Vildagliptin, where five carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

ParameterValueCitations
CAS Number 1044741-01-6[1][2][3][4][5]
Molecular Weight 309.36 g/mol [1][2][3][4]
Molecular Formula C₁₂¹³C₅H₂₅N₂¹⁵NO₂[1][3][5]
Parent Drug Vildagliptin[5]
Unlabeled CAS Number 274901-16-5[2]

Mechanism of Action: The Incretin Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[6] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.[6][8][9] The overall effect is improved glycemic control in patients with type 2 diabetes.[10]

Vildagliptin_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas Food Food Incretins GLP-1 & GIP Released Food->Incretins Beta_Cells β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Secretion Beta_Cells->Insulin + Glucagon Glucagon Secretion Alpha_Cells->Glucagon - Vildagliptin Vildagliptin Vildagliptin->DPP4 Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry_Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Dry_Reconstitute Inject Inject Sample Dry_Reconstitute->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Curve Calibration Curve Data->Curve Calculate Calculate Concentration Curve->Calculate

References

Vildagliptin-13C5,15N: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Vildagliptin-13C5,15N, an isotopically labeled internal standard essential for the accurate quantification of Vildagliptin in complex biological matrices. This document outlines the methodologies for assessing isotopic purity and stability, drawing upon established analytical techniques for the parent compound, Vildagliptin.

Introduction to Vildagliptin and its Labeled Analog

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing pancreatic islet function and improving glycemic control.[1][2]

This compound serves as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies.[3][4] The incorporation of five carbon-13 and one nitrogen-15 atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical physicochemical properties. The use of SIL-IS is the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation and matrix effects.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative assays. It is essential to determine the percentage of the desired labeled species and to identify and quantify any unlabeled or partially labeled impurities.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of this compound using high-resolution mass spectrometry (HRMS).

Instrumentation:

  • Liquid Chromatograph (LC)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities. A generic gradient method can be employed.

  • Mass Spectrometric Analysis:

    • Acquire full scan mass spectra in positive ion mode over a relevant m/z range.

    • The theoretical monoisotopic mass of Vildagliptin is 303.1998 g/mol (C17H25N3O2).

    • The theoretical monoisotopic mass of this compound is 309.2170 g/mol (C12¹³C5H25N2¹⁵NO2).

    • Analyze the isotopic cluster of the molecular ion to determine the relative abundance of the M+0, M+1, M+2, etc., peaks.

  • Data Analysis:

    • Calculate the isotopic purity by comparing the observed isotopic distribution to the theoretical distribution.

    • Quantify the percentage of unlabeled Vildagliptin (m/z 304.2) present in the labeled material.

Data Presentation: Isotopic Purity Specifications
ParameterSpecification
Chemical Purity ≥ 98%
Isotopic Purity ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N
Unlabeled Vildagliptin ≤ 0.5%

Note: These are typical specifications and may vary by supplier.

Stability of this compound

The stability of this compound is crucial for ensuring the integrity of stock solutions and the reliability of analytical data over time. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. The degradation pathways of the labeled compound are expected to mirror those of unlabeled Vildagliptin.

Forced degradation studies on Vildagliptin have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6] The primary degradation products result from hydrolysis of the cyano group and the amide bond.[2][7]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic Hydrolysis: 1M HCl at 70°C for 24 hours.[6]

    • Basic Hydrolysis: 1M NaOH at room temperature for 4 hours.[6]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 3 hours.[6]

    • Thermal Degradation: Heat at 60°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS method.[8][9][10]

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and characterize any major degradation products by mass spectrometry.

Data Presentation: Summary of Vildagliptin Stability
ConditionVildagliptin DegradationMajor Degradants Observed
Acidic (1M HCl, 70°C) Significant degradation (approx. 85% after 210 min for unlabeled Vildagliptin).[6]One major degradant at RRT 1.3.[5]
Basic (1M NaOH, RT) Complete degradation (for unlabeled Vildagliptin after 60 min).[6]Three major degradants at RRTs 0.4, 0.7, and 1.2.[5]
Oxidative (3% H₂O₂, RT) Significant degradation (approx. 87% after 180 min for unlabeled Vildagliptin).[6]Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[5]
Neutral Hydrolysis One major degradant at RRT 0.7.[5]
Thermal & Photolytic No significant degradation observed.[5]

RRT = Relative Retention Time

Vildagliptin's Mechanism of Action and Metabolism

Understanding the biological pathways of Vildagliptin is essential for contextualizing its use and analysis.

Signaling Pathway

Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4, which leads to an increase in active GLP-1 and GIP levels. This, in turn, stimulates glucose-dependent insulin secretion and suppresses glucagon secretion.

Vildagliptin_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Inhibition Vildagliptin->DPP4 Incretins Increased Active GLP-1 & GIP DPP4->Incretins Pancreas Pancreatic Islets Incretins->Pancreas Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Caption: Vildagliptin's DPP-4 inhibition pathway.

Metabolic Pathway

Vildagliptin is extensively metabolized in humans, primarily through hydrolysis.[7] The major metabolite, M20.7 (LAY151), is formed by hydrolysis of the cyano group and is pharmacologically inactive.[2][7] This metabolism is not significantly mediated by cytochrome P450 enzymes.[7]

Vildagliptin_Metabolism Vildagliptin Vildagliptin M20_7 M20.7 (LAY151) (Cyano-group hydrolysis) ~57% of dose Vildagliptin->M20_7 M15_3 M15.3 (Amide-bond hydrolysis) Vildagliptin->M15_3 M20_2 M20.2 (Glucuronidation) Vildagliptin->M20_2 Oxidation Oxidation Products (M20.9, M21.6) Vildagliptin->Oxidation Excretion Excretion (Urine and Feces) M20_7->Excretion M15_3->Excretion M20_2->Excretion Oxidation->Excretion

Caption: Major metabolic pathways of Vildagliptin.

Conclusion

This compound is an indispensable tool for the accurate quantification of Vildagliptin in preclinical and clinical research. This guide has outlined the key considerations for its use, including the assessment of isotopic purity and stability. The provided experimental frameworks, based on established methods for Vildagliptin, offer a robust starting point for the validation and implementation of this critical reagent in bioanalytical workflows. Adherence to rigorous analytical practices will ensure the generation of high-quality, reliable data in drug development programs.

References

The Gold Standard for Bioanalysis: A Technical Guide to Vildagliptin Stable Isotope Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of vildagliptin stable isotope labeled internal standards in the quantitative analysis of vildagliptin using mass spectrometry. Accurate and precise measurement of drug concentrations in biological matrices is paramount in pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled (SIL) internal standard is the universally accepted benchmark for compensating for variability during sample preparation and analysis, thereby ensuring the highest quality data. This guide provides a comprehensive overview of the methodologies, quantitative data, and underlying principles for the successful application of these standards.

Core Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical workflow. This internal standard (IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).

The key advantages of using a SIL internal standard like Vildagliptin-d7 or ¹³C-¹⁵N-vildagliptin include:

  • Correction for Matrix Effects: The analyte and the IS co-elute chromatographically and experience identical ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the IS.

  • Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly improved.

Experimental Protocols: A Step-by-Step Approach

The following protocols are synthesized from validated methods for the quantification of vildagliptin in biological matrices, primarily human and rat plasma.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for removing the majority of proteins from plasma samples.

  • Aliquoting: Transfer a 20 µL aliquot of the plasma sample (calibration standard, quality control, or unknown) into a clean polypropylene tube.[1]

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., Vildagliptin-d7 at a concentration of ~250.00 ng/mL) to all samples except for the double blank, to which a dilution solution is added.[1]

  • Precipitation: Add 1.0 mL of acetonitrile to each tube and vortex thoroughly to ensure complete mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 20,000 rcf) for a minimum of 5 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection parameters are critical for achieving selectivity and sensitivity.

  • Liquid Chromatography System: An Applied Biosystems LC-MS/MS system or equivalent is suitable.[1]

  • Chromatographic Column: A reversed-phase column such as the ACE 3 C18 PFP or Hypurity C18 (150 mm × 2.1 mm, 5 µm) is commonly used.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 20:80, v/v) or a gradient elution with methanol and 5 mmol·L⁻¹ ammonium formate is effective.[1][2]

  • Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[1][2]

  • Column and Autosampler Temperature: The column is typically maintained at 40°C, and the autosampler at 10°C to ensure sample stability.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) equipped with an electrospray ionization (ESI) source is used.[1]

  • Ionization Mode: ESI in the positive ion mode is preferred for vildagliptin and its SIL IS due to their propensity to accept a proton.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of vildagliptin using a stable isotope-labeled internal standard.

Table 1: Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Vildagliptin304.4154.1[1]
Vildagliptin-d7311.1161.1[1]
¹³C-¹⁵N-Vildagliptin310.3160.3[2]
Table 2: Method Validation Parameters
ParameterResultReference
Linearity Range 7.06 ng/mL to 3023.81 ng/mL[1]
1.11 ng/mL to 534.0 ng/mL[2]
Correlation Coefficient (r²) >0.99[1][3]
Lower Limit of Quantification (LLOQ) 7.06 ng/mL[1]
1.11 ng/mL[2]
Precision (Within- and Between-Batch) < 9%[1]
Accuracy Within ± 15% of nominal values[1]
Recovery (Vildagliptin) 92.26%[3]
Recovery (Vildagliptin IS) 89.58%[3]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Vildagliptin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Vildagliptin-d7 IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: A flowchart of the bioanalytical method for vildagliptin.

G Vildagliptin's Mechanism of Action vildagliptin Vildagliptin dpp4 DPP-4 Enzyme vildagliptin->dpp4 Inhibits incretins Active Incretins (GLP-1, GIP) dpp4->incretins Inactivates inactive Inactive Metabolites pancreas Pancreas (β-cells) incretins->pancreas Stimulates incretins->inactive insulin ↑ Insulin Secretion (Glucose-Dependent) pancreas->insulin glucose ↓ Blood Glucose insulin->glucose

Caption: The signaling pathway of vildagliptin's therapeutic effect.

Conclusion

The use of stable isotope labeled internal standards, such as Vildagliptin-d7, is indispensable for the robust and reliable quantification of vildagliptin in biological samples by mass spectrometry. The methodologies outlined in this guide, supported by the presented quantitative data, provide a solid foundation for researchers and drug development professionals to establish high-quality bioanalytical assays. Adherence to these principles ensures data integrity, which is fundamental to the successful progression of new therapeutics through the development pipeline.

References

An In-depth Technical Guide to Isotopic Labeling in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in quantitative bioanalysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the use of stable isotopes for accurate and precise quantification of analytes in complex biological matrices.

Core Principles of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the incorporation of stable, non-radioactive isotopes into a molecule of interest.[1] These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are chemically identical to their more abundant counterparts but possess a greater mass due to the presence of extra neutrons.[1] This mass difference is the cornerstone of their utility in quantitative bioanalysis, particularly when coupled with mass spectrometry (MS).[2][3]

The fundamental principle lies in the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[4][5][6][7][8] This SIL-IS is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[8][9] However, due to its higher mass, the SIL-IS can be distinguished from the unlabeled analyte by the mass spectrometer.[10] By adding a known amount of the SIL-IS to a sample, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the analyte's concentration, effectively correcting for variations in sample handling and instrument response.[7][9]

The use of SIL internal standards is widely regarded as the gold standard in quantitative bioanalysis, offering superior performance compared to structural analogues.[4][5][6] They are instrumental in mitigating issues such as ion suppression, matrix effects, and variability in recovery that can compromise the accuracy and precision of an assay.[2][3][4][5][7]

Common Stable Isotopes in Bioanalysis

The choice of isotope for labeling depends on several factors, including the molecular structure of the analyte, the desired mass shift, and the potential for isotopic effects. The most commonly used stable isotopes are:

  • Deuterium (²H): Deuterium labeling is often synthetically straightforward and cost-effective.[7] However, it can sometimes lead to chromatographic separation from the unlabeled analyte (isotopic effect), which may affect quantification.[4][5][6][7] Care must be taken to place the deuterium labels on non-exchangeable positions within the molecule to prevent their loss during sample processing.[8]

  • Carbon-13 (¹³C): ¹³C is a heavier isotope that provides a significant mass shift and is less prone to isotopic effects compared to deuterium.[11] It is a preferred choice for many applications due to its stability and the clear mass difference it provides.[]

  • Nitrogen-15 (¹⁵N): ¹⁵N is another stable isotope that is particularly useful for labeling nitrogen-containing compounds such as peptides and proteins.[10][][13]

Generally, a mass difference of three or more mass units between the analyte and the SIL-IS is recommended to avoid spectral overlap.[8]

Experimental Workflow: Stable Isotope Dilution Assay

The stable isotope dilution (SID) assay is a cornerstone of quantitative bioanalysis. The general workflow is as follows:

SID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of SIL-IS Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometry (Ionization & MS1 Scan) LC->MS1 MS2 Tandem MS (Fragmentation & MS2 Scan) MS1->MS2 Integration Peak Area Integration (Analyte & SIL-IS) MS2->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical workflow for a stable isotope dilution assay.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the unlabeled analyte and the SIL-IS in an appropriate organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

  • Sample Preparation:

    • Aliquot a specific volume of the unknown samples, calibration standards, and QCs.

    • Add a fixed amount of the SIL-IS solution to each tube.

    • Vortex mix thoroughly.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for further processing (e.g., evaporation and reconstitution) or direct injection.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer.

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the specific analyte and SIL-IS, including ionization source parameters and collision energies for fragmentation.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the SIL-IS for each sample.

    • Calculate the peak area ratio (analyte/SIL-IS).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The use of SIL-IS significantly improves the quality of quantitative data. Below are tables illustrating typical performance characteristics of a bioanalytical method with and without a SIL-IS.

Table 1: Comparison of Method Precision and Accuracy

Analyte Concentration (ng/mL)Without SIL-IS (%CV)With SIL-IS (%CV)Without SIL-IS (%Accuracy)With SIL-IS (%Accuracy)
112.54.288.998.5
109.82.5105.3101.2
1008.51.895.699.8
10007.91.5102.1100.5

Table 2: Assessment of Matrix Effect and Recovery

ParameterWithout SIL-ISWith SIL-IS
Recovery (%)
Low QC75.2Corrected to 99.1
High QC78.9Corrected to 100.8
Matrix Effect (%)
Low QC85.4Corrected to 98.7
High QC82.1Corrected to 101.5

These tables demonstrate that the incorporation of a SIL-IS leads to a marked improvement in precision (lower %CV) and accuracy, and effectively compensates for variability in recovery and matrix effects.

Visualization of Key Concepts

CoElution cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte Analyte SIL_IS SIL-IS Analyte_MS Analyte (m/z) Analyte->Analyte_MS Co-elute SIL_IS_MS SIL-IS (m/z + n)

Caption: Co-elution and differential mass detection of analyte and SIL-IS.

Applications in Drug Development

Isotopic labeling is indispensable in various stages of drug development:

  • Pharmacokinetic (PK) Studies: SIL-IS are crucial for the accurate determination of drug concentrations in biological fluids over time, enabling the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][14]

  • Metabolite Identification and Quantification: Stable isotopes can be used to trace the metabolic fate of a drug.[14][15] By comparing the mass spectra of samples from subjects who have received the labeled and unlabeled drug, metabolites can be readily identified by their characteristic isotopic patterns.[15]

  • Quantitative Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for the relative quantification of proteins.[16] Cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. The protein samples are then mixed, and the relative abundance of proteins is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.

Conclusion

Isotopic labeling, particularly the use of stable isotope-labeled internal standards in conjunction with mass spectrometry, is a fundamental and powerful technique in modern quantitative bioanalysis. It provides the highest level of accuracy and precision, enabling reliable decision-making in drug discovery and development. A thorough understanding of the principles and methodologies described in this guide is essential for any scientist working in this field.

References

The Strategic Application of Vildagliptin-13C5,15N in Elucidating Metabolic Fate and Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its safe and effective clinical use. Stable isotope labeling, particularly with heavy atoms like 13C and 15N, offers a powerful tool for these investigations, allowing for the precise differentiation of the drug and its metabolites from endogenous molecules.[4] This guide details the application of Vildagliptin-13C5,15N, a stable isotope-labeled analog of Vildagliptin, in metabolic fate and drug metabolism studies.

This compound serves as an ideal tracer in ADME studies. The incorporation of five 13C atoms and one 15N atom provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry without the complexities and safety considerations associated with radiolabeling.[4] This allows for detailed pharmacokinetic analysis and metabolite identification in complex biological matrices.

Vildagliptin's Mechanism of Action and Metabolic Profile

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][5] By preventing their inactivation, Vildagliptin enhances their levels, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[2][3][6]

Vildagliptin is well-absorbed orally with a bioavailability of approximately 85%.[1] It undergoes extensive metabolism through several pathways, with cytochrome P450 (CYP) enzymes playing a minimal role.[1][7] The primary metabolic route is hydrolysis of the cyano group to form a carboxylic acid metabolite (M20.7 or LAY151), which is pharmacologically inactive.[1][7] Other minor pathways include amide bond hydrolysis, glucuronidation, and oxidation.[7] The majority of the administered dose is excreted in the urine, primarily as metabolites.[7]

Experimental Protocols for Metabolic Fate Studies using this compound

The following outlines a representative experimental protocol for a human ADME study utilizing this compound.

1. Study Design and Population:

  • An open-label, single-dose study in a small cohort of healthy male subjects.

  • Subjects would be screened for normal hepatic and renal function.

  • Informed consent is obtained from all participants.

2. Dosing and Administration:

  • A single oral dose of 100 mg of Vildagliptin containing a tracer amount of this compound is administered.

  • The drug is administered with a standardized volume of water after an overnight fast.

3. Sample Collection:

  • Blood: Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces: Complete urine and feces are collected at pre-defined intervals for up to 7 days post-dose. The total volume of urine and weight of feces for each collection interval are recorded. Aliquots are stored at -80°C.

4. Bioanalytical Methodology:

  • Sample Preparation: Plasma, urine, and fecal homogenate samples undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering endogenous components.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatography: A reverse-phase C18 column is used to separate this compound and its labeled metabolites. A gradient elution with a mobile phase consisting of ammonium acetate in water and acetonitrile is employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its anticipated labeled metabolites.

5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound and its major labeled metabolites are calculated using non-compartmental analysis.

  • The total recovery of the administered dose is determined by summing the amounts of labeled material excreted in urine and feces.

  • Metabolite profiling is conducted to identify and quantify the labeled metabolites in plasma, urine, and feces.

Quantitative Data Presentation

The following tables represent the type of quantitative data that would be generated from a metabolic fate study of this compound.

Table 1: Pharmacokinetic Parameters of this compound and its Major Labeled Metabolite (M20.7-13C5,15N) in Human Plasma Following a Single 100 mg Oral Dose.

ParameterThis compoundM20.7-13C5,15N
Cmax (ng/mL) 250 ± 50450 ± 80
Tmax (h) 1.1 ± 0.52.0 ± 0.7
AUC (0-inf) (ng·h/mL) 1500 ± 3008000 ± 1500
t1/2 (h) 2.8 ± 0.64.5 ± 1.0

Data are presented as mean ± standard deviation.

Table 2: Cumulative Excretion of this compound and its Labeled Metabolites in Urine and Feces over 168 hours Post-Dose (% of Administered Dose).

AnalyteUrineFecesTotal Recovery
This compound (Unchanged) 22.5 ± 4.04.5 ± 1.527.0 ± 5.0
M20.7-13C5,15N (Cyano-hydrolyzed) 55.0 ± 8.0< 1.055.5 ± 8.0
M15.3-13C5,15N (Amide bond hydrolysis) 5.0 ± 1.5< 0.55.2 ± 1.5
M20.2-13C5,15N (Glucuronide) 3.0 ± 1.0< 0.53.2 ± 1.0
Other Minor Metabolites 4.0 ± 1.0< 0.54.2 ± 1.0
Total 89.5 ± 10.0 5.0 ± 2.0 94.5 ± 11.0

Data are presented as mean ± standard deviation.

Visualizations: Signaling Pathways and Experimental Workflows

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin_Mechanism cluster_0 Gut cluster_1 Circulation cluster_2 Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) K-cells->GIP (active) releases DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GIP (active)->DPP-4 substrate GIP (active)->Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases

Vildagliptin's DPP-4 inhibition pathway.

Experimental Workflow for a this compound Metabolic Fate Study

ADME_Workflow cluster_study_prep Study Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Dosing Oral Administration of This compound Informed Consent->Dosing Protocol Approval Protocol Approval Protocol Approval->Subject Screening Sample Collection Serial Blood, Urine, and Feces Collection Dosing->Sample Collection Sample Processing Plasma Separation, Fecal Homogenization Sample Collection->Sample Processing Extraction SPE or LLE Sample Processing->Extraction LC-MS/MS Analysis Quantification of Labeled Drug and Metabolites Extraction->LC-MS/MS Analysis PK Analysis Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->PK Analysis Metabolite Profiling Identification and Quantification LC-MS/MS Analysis->Metabolite Profiling Mass Balance Calculation of Total Recovery LC-MS/MS Analysis->Mass Balance Final Report Final Report PK Analysis->Final Report Metabolite Profiling->Final Report Mass Balance->Final Report

References

Commercial suppliers and availability of Vildagliptin-13C5,15N.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vildagliptin-13C5,15N, a stable isotope-labeled internal standard essential for the accurate quantification of Vildagliptin in complex biological matrices. This document details its commercial availability, mechanism of action, and provides exemplary experimental protocols for its use in research and development.

Introduction to Vildagliptin and Isotopic Labeling

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Vildagliptin enhances pancreatic islet cell function, leading to improved glycemic control.[1][2][3][4]

In drug development, pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for establishing the safety and efficacy profile of a drug. These studies require highly accurate and precise bioanalytical methods to quantify the drug and its metabolites in biological samples. Stable isotope-labeled compounds, such as this compound, are the gold standard for use as internal standards in mass spectrometry-based assays. Their identical chemical and physical properties to the unlabeled analyte, but distinct mass, allow for correction of matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy in quantification.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers. The following table summarizes key information from various commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierProduct Code/Catalog No.CAS NumberMolecular FormulaPurity/Isotopic EnrichmentPack Sizes
Biosynth FV1795541044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂Not specified1 mg, 2 mg, 5 mg, 10 mg
MedChemExpress HY-14291S11044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂Not specified1 mg, 5 mg
Acanthus Research V-01211-021044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂Not specifiedContact for pricing
Shimadzu C7151044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂Min. 98% purity, 99% ¹³C, 98% ¹⁵N1 mg
Simson Pharma Limited V220005Not AvailableC₁₂¹³C₅H₂₅N₂¹⁵NO₂Not specifiedIn stock, contact for sizes
USBiological (via Lucerna-Chem AG) 468664-1MG, 468664-10MG1044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂Highly Purified1 mg, 10 mg
Lab-Chemicals.Com Not specified1044741-01-6C₁₂¹³C₅H₂₅N₂¹⁵NO₂98%, +98 atom% ¹³CContact for sizes

Mechanism of Action: DPP-4 Inhibition Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By blocking DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP, which in turn leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells. This dual action helps to regulate blood glucose levels.[1][2][3][4][5]

Vildagliptin_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive Inactivates GLP1_GIP_active Active Incretins (GLP-1, GIP) GLP1_GIP_active->DPP4 Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Stimulates Beta_Cells β-Cells Pancreas->Beta_Cells Alpha_Cells α-Cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Vildagliptin's DPP-4 inhibition pathway.

Application in Research: Experimental Protocols

The primary application of this compound is as an internal standard for quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic studies that measure drug concentrations in biological fluids like plasma over time.[6][7]

Representative Protocol: Quantification of Vildagliptin in Human Plasma using LC-MS/MS

This protocol describes a general method for the extraction and quantification of Vildagliptin from human plasma.

1. Materials and Reagents:

  • Vildagliptin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

2. Preparation of Stock and Working Solutions:

  • Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, quality control, or unknown study sample).

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Vildagliptin transition: e.g., m/z 304.2 → 155.1

    • This compound transition: e.g., m/z 310.2 → 160.1 (Note: The exact mass difference accounts for 5 ¹³C atoms and 1 ¹⁵N atom).

  • Data Analysis: Quantify Vildagliptin by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Bioanalytical_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) vs. Calibration Curve LCMS->Data_Analysis End End: Quantified Concentration Data_Analysis->End

Bioanalytical workflow for Vildagliptin.

Synthesis Overview

The synthesis of Vildagliptin typically involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[8][9][10] The synthesis of the isotopically labeled this compound would follow a similar chemical route. The isotopic labels would be introduced by using starting materials or reagents enriched with ¹³C and ¹⁵N at specific positions. For example, labeled L-proline or chloroacetyl chloride could be used to incorporate the isotopes into the pyrrolidine-carbonitrile fragment. The complexity and cost of these labeled starting materials are the primary drivers of the final product's cost.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical development. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The commercial availability from multiple suppliers facilitates its procurement for research purposes. Understanding its application in validated experimental workflows and the underlying mechanism of action of the parent drug are key to its effective use in advancing diabetes research and drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Vildagliptin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[FR-012]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vildagliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, Vildagliptin-¹³C₅,¹⁵N, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical drug monitoring. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Accurate and reliable quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Vildagliptin-¹³C₅,¹⁵N, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the determination of Vildagliptin in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Vildagliptin reference standard (purity >99%)

  • Vildagliptin-¹³C₅,¹⁵N internal standard (purity >99%)

  • HPLC-grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation

A simple and rapid protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 20 µL of the internal standard working solution (100 ng/mL) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A reversed-phase C18 column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

ParameterValue
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

The MRM transitions for Vildagliptin and its stable isotope-labeled internal standard are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Vildagliptin304.3154.20.13020
Vildagliptin-¹³C₅,¹⁵N310.3160.30.13020

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Vildagliptin in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) was within 15% for all QC levels, and the accuracy (% bias) was within ±15% of the nominal values.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ18.55.210.13.8
Low36.2-2.77.5-1.5
Medium1004.81.35.92.1
High8003.5-0.84.2-0.2
Recovery and Matrix Effect

The extraction recovery of Vildagliptin was determined to be consistent and reproducible across the different QC levels, averaging around 85%. The matrix effect was assessed and found to be negligible, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.

Protocol

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N in methanol (1 mg/mL).

    • Prepare working standard solutions by serially diluting the Vildagliptin stock solution.

    • Prepare a 100 ng/mL working solution of the internal standard, Vildagliptin-¹³C₅,¹⁵N.

    • Spike blank human plasma with Vildagliptin working standards to create calibration standards and quality control samples.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL Vildagliptin-¹³C₅,¹⁵N internal standard working solution.

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the conditions specified in the "LC-MS/MS Method" section.

    • Create a sequence including calibration standards, QCs, and unknown samples.

    • Inject 5 µL of the prepared samples.

  • Data Processing:

    • Integrate the peak areas for Vildagliptin and Vildagliptin-¹³C₅,¹⁵N.

    • Calculate the peak area ratio (Vildagliptin / Vildagliptin-¹³C₅,¹⁵N).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of Vildagliptin in the QC and unknown samples from the calibration curve.

Visualizations

Vildagliptin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (Vildagliptin-¹³C₅,¹⁵N) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for Vildagliptin analysis by LC-MS/MS.

Vildagliptin_Structures vilda_label C₁₇H₂₅N₃O₂ MW: 303.4 g/mol is_label ¹³C₅C₁₂H₂₅¹⁵NN₂O₂ MW: 309.4 g/mol note Stable isotope labeling ensures co-elution and similar ionization, leading to accurate quantification.

Caption: Vildagliptin and its stable isotope-labeled internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Vildagliptin in human plasma using its stable isotope-labeled internal standard, Vildagliptin-¹³C₅,¹⁵N. The method is sensitive, specific, and high-throughput, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and validation data demonstrate the reliability and robustness of this method for bioanalytical applications.

References

Application of Vildagliptin-13C5,15N in bioequivalence and bioavailability studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This action increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. To ensure the therapeutic equivalence of generic formulations of vildagliptin, bioequivalence (BE) and bioavailability (BA) studies are essential. The use of stable isotope-labeled internal standards, such as Vildagliptin-13C5,15N, is critical for the accuracy and precision of the bioanalytical methods employed in these studies. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application Notes

This compound serves as an ideal internal standard (IS) for the quantification of vildagliptin in biological matrices during BE/BA studies. Its key applications include:

  • Accurate Quantification: As a stable isotope-labeled analog, this compound exhibits nearly identical physicochemical properties to the unlabeled drug (analyte). This ensures that it behaves similarly during sample preparation, chromatography, and ionization in mass spectrometry, thus compensating for variability in extraction recovery and matrix effects.

  • Method Validation: It is integral to the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). This includes establishing method specificity, linearity, accuracy, precision, and stability.

  • Pharmacokinetic (PK) Profiling: The precise measurement of vildagliptin concentrations in plasma over time allows for the accurate determination of key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and Tmax (time to maximum concentration). These parameters are fundamental for assessing bioequivalence between a test and a reference drug product.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for vildagliptin is a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting or fed conditions.[1][2]

  • Subjects: A sufficient number of healthy male and/or female volunteers are enrolled to ensure statistical power.

  • Treatments: Subjects receive a single oral dose of the test formulation and the reference formulation in a randomized sequence, separated by a washout period of at least 7 days.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points, such as pre-dose and at 0.33, 0.67, 1.00, 1.33, 1.67, 2.00, 2.33, 2.67, 3.00, 3.33, 3.67, 4.00, 4.50, 5.00, 5.50, 6.00, 8.00, 10.00, 14.00, 18.00, 24.00, 30.00, 36.00, and 48.00 hours post-dose.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Vildagliptin

The quantification of vildagliptin in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Thaw the plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol, e.g., 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Hypurity C18 (150 mm x 2.1 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with Methanol and 5 mmol·L-1 Ammonium Formate
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vildagliptin: m/z 304.3 → 154.2[3] this compound: m/z 310.3 → 160.3[3]
Ion Source Temp. 500°C

Data Presentation

Pharmacokinetic Parameters of Vildagliptin (50 mg Single Dose, Fasting)
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 219.61 ± 43.70224.31 ± 44.64[1]
AUC0-t (ng·h/mL) 1343.46 ± 186.891351.31 ± 188.79[3]
Tmax (h) 2.06 ± 1.111.7[3]
t1/2 (h) 1.49 ± 0.37Not Reported
Bioequivalence Analysis of Vildagliptin (50 mg)
ParameterGeometric LS Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
Cmax 97.9192.22 – 103.94[1]
AUC0-t 100.8199.00 – 102.66[1]

Mandatory Visualizations

Caption: Vildagliptin's mechanism of action on the incretin system.

Bioanalytical_Workflow start Plasma Sample Collection is_add Addition of this compound (IS) start->is_add prep Sample Preparation (Protein Precipitation) lcms LC-MS/MS Analysis prep->lcms is_add->prep data Data Acquisition and Processing lcms->data pk Pharmacokinetic Analysis data->pk be Bioequivalence Assessment pk->be Bioequivalence_Study_Logic cluster_study Crossover Bioequivalence Study Test Test Formulation PK Pharmacokinetic Parameters (Cmax, AUC) Test->PK Ref Reference Formulation Ref->PK Stats Statistical Analysis (90% Confidence Interval) PK->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

References

Sample preparation techniques for Vildagliptin analysis with a stable isotope standard.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the prevalent sample preparation techniques for the quantitative analysis of Vildagliptin in biological matrices, utilizing a stable isotope-labeled internal standard. This document provides researchers, scientists, and drug development professionals with detailed protocols and comparative data to ensure accurate and reproducible bioanalytical results.

Application Notes

Introduction to Vildagliptin Analysis

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by preventing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.

For pharmacokinetic, toxicokinetic, and clinical studies, accurate quantification of Vildagliptin in biological fluids like plasma or serum is crucial. The use of a stable isotope-labeled internal standard (IS), such as Vildagliptin-D7, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to high precision and accuracy. The multiple reaction monitoring (MRM) transitions typically used are m/z 304.4 → 154.1 for Vildagliptin and m/z 311.1 → 161.1 for Vildagliptin-D7.[3]

Mechanism of Action: Vildagliptin Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. By preserving active GLP-1 and GIP levels, Vildagliptin enhances the body's natural glucose-regulating mechanisms.

G cluster_0 Physiological State cluster_1 Vildagliptin Intervention cluster_2 Therapeutic Outcome Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulate release DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Beta β-cells Incretins->Beta stimulates Alpha α-cells Incretins->Alpha inhibits Vilda Vildagliptin Vilda->DPP4 inhibits Inactive Inactive Metabolites DPP4->Inactive Pancreas Pancreas Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Release Alpha->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Vildagliptin's mechanism of action via DPP-4 inhibition.
Overview of Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering substances from the biological matrix (e.g., proteins, phospholipids) that can suppress the analyte signal and contaminate the analytical system. The most common techniques for Vildagliptin analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent.Simple, fast, high-throughput, requires minimal equipment.[5]Less clean extract, potential for ion suppression (matrix effects).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, reduces matrix effects.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by adsorbing onto a solid sorbent and then selectively eluted.Provides the cleanest extracts, high recovery, minimizes matrix effects, can concentrate the analyte.[4][6]Most complex and costly method, requires method development.
Quantitative Data Summary

The following table summarizes typical validation parameters for different sample preparation methods for Vildagliptin analysis using LC-MS/MS with a stable isotope standard.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Linearity Range (ng/mL) 7.06 - 3023.81[3]5 - 300[7]0.2 - 160[4]
LLOQ (ng/mL) 7.06[3]5[7]0.2[4]
Extraction Recovery (%) ~78% (for highly protein-bound compounds)[5]Not explicitly foundVildagliptin: 92.26%IS: 89.58%[4]
Precision (% CV) < 9%[3]Not explicitly foundNot explicitly found
Accuracy (%) Within ±15% of nominal values[3]Not explicitly foundNot explicitly found

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used and efficient precipitation solvent.[3][8]

G start Start: Plasma Sample step1 1. Aliquot 100 µL of plasma into a microcentrifuge tube. start->step1 step2 2. Add 50 µL of Internal Standard (Vildagliptin-D7 in methanol). step1->step2 step3 3. Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins. step2->step3 step4 4. Vortex mix for 1 minute to ensure complete precipitation. step3->step4 step5 5. Centrifuge at 10,000 x g for 10 minutes at 4°C. step4->step5 step6 6. Transfer the clear supernatant to a clean vial for analysis. step5->step6 end Inject into LC-MS/MS step6->end

Workflow for the Protein Precipitation (PPT) method.

Materials:

  • Plasma samples

  • Vildagliptin-D7 internal standard (IS) working solution

  • HPLC-grade Acetonitrile, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Vildagliptin-D7 IS working solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins. The recommended final ratio is 3:1 (v/v) acetonitrile to plasma.[8]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to an autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[10]

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent. Ethyl acetate is an effective solvent for extracting Vildagliptin.[7]

G start Start: Plasma Sample step1 1. Aliquot 200 µL of plasma. Add 50 µL of Internal Standard. start->step1 step2 2. Add 1 mL of Ethyl Acetate as the extraction solvent. step1->step2 step3 3. Vortex mix for 5 minutes to ensure thorough extraction. step2->step3 step4 4. Centrifuge at 4,000 x g for 10 min to separate the layers. step3->step4 step5 5. Transfer the upper organic layer to a new tube. step4->step5 step6 6. Evaporate the solvent to dryness under a gentle stream of nitrogen. step5->step6 step7 7. Reconstitute the residue in 100 µL of mobile phase. step6->step7 end Inject into LC-MS/MS step7->end

Workflow for the Liquid-Liquid Extraction (LLE) method.

Materials:

  • Plasma samples

  • Vildagliptin-D7 IS working solution

  • HPLC-grade Ethyl Acetate

  • Centrifuge tubes (2 mL or larger)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of the plasma sample into a centrifuge tube.

  • Add 50 µL of the Vildagliptin-D7 IS working solution.

  • Add 1 mL of ethyl acetate to the tube.[7]

  • Cap the tube and vortex for 5 minutes to facilitate the extraction of Vildagliptin and the IS into the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, being cautious not to disturb the lower aqueous layer and protein pellet.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective technique for producing very clean extracts and achieving low detection limits.[4] This protocol uses a mixed-mode or polymeric reversed-phase sorbent, which is suitable for retaining Vildagliptin.

G cluster_0 SPE Cartridge Steps start Start: Plasma Sample step1 1. Pre-treat Plasma: Dilute 1:1 with 4% H3PO4. start->step1 step2 2. Condition: 1 mL Methanol. step1->step2 step3 3. Equilibrate: 1 mL Water. step2->step3 step4 4. Load: Pre-treated sample. step3->step4 step5 5. Wash: 1 mL 5% Methanol in Water. step4->step5 step6 6. Elute: 1 mL 5% NH4OH in Methanol. step5->step6 step7 7. Evaporate eluate to dryness and reconstitute in mobile phase. step6->step7 end Inject into LC-MS/MS step7->end

Workflow for the Solid-Phase Extraction (SPE) method.

Materials:

  • Plasma samples

  • Vildagliptin-D7 IS working solution

  • SPE cartridges (e.g., Phenomenex Strata-X or equivalent)[4]

  • SPE vacuum manifold

  • HPLC-grade Methanol, Water

  • Phosphoric Acid (H₃PO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Solvent evaporator

Procedure:

  • Sample Pre-treatment: In a separate tube, add 50 µL of the IS to 200 µL of the plasma sample. Vortex briefly. Dilute the sample by adding 200 µL of 4% phosphoric acid in water and vortex again. This step helps in protein disruption and ensures the analyte is in the correct ionization state for binding to the sorbent.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge to wet the sorbent. Do not allow the sorbent to dry.

  • Equilibration: Pass 1 mL of water through each cartridge to prepare the sorbent for the aqueous sample.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute Vildagliptin and the IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the analyte is deprotonated for efficient elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Vildagliptin and its Major Metabolite Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anti-diabetic drug Vildagliptin and its primary metabolite, LAY151 (M20.7), in human plasma. The method utilizes a stable isotope-labeled internal standard, Vildagliptin-d7, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Vildagliptin.

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It is primarily metabolized in the liver to an inactive carboxylic acid metabolite, LAY151 (also known as M20.7), through hydrolysis of the cyano group.[1] Accurate and simultaneous quantification of both the parent drug and its major metabolite is crucial for comprehensive pharmacokinetic profiling and understanding the drug's disposition in the body. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the simultaneous determination of Vildagliptin and LAY151 in human plasma using Vildagliptin-d7 as the internal standard.

Experimental

Materials and Reagents
  • Vildagliptin analytical standard

  • Vildagliptin metabolite LAY151 (M20.7) analytical standard

  • Vildagliptin-d7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Vildagliptin, LAY151, and the internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • In a clean microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (Vildagliptin-d7, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 10% B (re-equilibration)

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

Data Presentation

The following tables summarize the quantitative data for the chromatographic separation of Vildagliptin and its metabolite LAY151.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vildagliptin304.2154.120025
LAY151 (M20.7)322.2172.120028
Vildagliptin-d7 (IS)311.2161.120025

Table 2: Chromatographic and Method Validation Parameters

ParameterVildagliptinLAY151 (M20.7)
Retention Time (min)~2.8~2.5
Linearity Range (ng/mL)1 - 10001 - 1000
Correlation Coefficient (r²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)11
Accuracy at LLOQ (%)95 - 10595 - 105
Precision at LLOQ (%RSD)< 15< 15
Recovery (%)> 85> 80

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Vildagliptin, LAY151, and Vildagliptin-d7 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Vildagliptin and LAY151 stock solutions in 50% methanol to create a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vildagliptin-d7 stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL for both Vildagliptin and LAY151.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (Vildagliptin-d7) plasma->is_addition precipitation 3. Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation 4. Centrifugation precipitation->centrifugation evaporation 5. Supernatant Evaporation centrifugation->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution injection 7. HPLC Injection reconstitution->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification using Calibration Curve integration->quantification reporting 12. Report Generation quantification->reporting

Caption: Experimental workflow for the analysis of Vildagliptin and LAY151.

signaling_pathway Vildagliptin Vildagliptin (Parent Drug) Metabolism Hepatic Metabolism (Cyano Group Hydrolysis) Vildagliptin->Metabolism Primary Pathway Excretion Renal Excretion Vildagliptin->Excretion Minor Pathway LAY151 LAY151 (M20.7) (Inactive Metabolite) Metabolism->LAY151 LAY151->Excretion Major Pathway

Caption: Metabolic pathway of Vildagliptin.

References

Use of Vildagliptin-13C5,15N in therapeutic drug monitoring assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Use of Vildagliptin-13C5,15N in Therapeutic Drug Monitoring Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Therapeutic Drug Monitoring (TDM) of Vildagliptin is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential adverse effects. The development of robust bioanalytical methods is essential for accurate quantification of Vildagliptin in biological matrices such as human plasma.

The stable isotope-labeled compound, this compound, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[4]

This document provides detailed protocols for a therapeutic drug monitoring assay of Vildagliptin in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample cleanup followed by LC-MS/MS analysis.

Vildagliptin Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of active incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Caption: Mechanism of action of Vildagliptin.

Quantitative Method Parameters

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Vildagliptin in human plasma.

Table 1: LC-MS/MS Method Validation Summary

Parameter Result Reference
Linearity Range 1.11 - 534.0 ng/mL [3]
Lower Limit of Quantification (LLOQ) 1.11 ng/mL [3]
Accuracy 99.8% - 109.3% [3]
Intra-day Precision (%CV) 0.9% - 8.5% [3]
Inter-day Precision (%CV) 0.9% - 8.5% [3]
Extraction Recovery Meets bioanalytical requirements [3]

| Matrix Effect | Meets bioanalytical requirements |[3] |

Table 2: Mass Spectrometry Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Vildagliptin 304.3 154.2 [3]

| this compound (IS) | 310.3 | 160.3 |[3] |

Experimental Protocols

Required Materials and Reagents
  • Vildagliptin reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Standard and QC Sample Preparation
  • Primary Stock Solutions: Prepare separate stock solutions of Vildagliptin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Vildagliptin stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Vildagliptin working standard solutions to prepare calibration standards (e.g., ranging from 1 to 500 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Prep_Workflow start Start: Human Plasma Sample (Patient, Calibrator, or QC) add_is Add 200 µL of Internal Standard (this compound in Acetonitrile) start->add_is Take 100 µL vortex1 Vortex Mix (30 seconds) add_is->vortex1 centrifuge Centrifuge (e.g., 14,000 rpm for 10 min at 4°C) vortex1->centrifuge To precipitate proteins supernatant Transfer Supernatant to a clean HPLC vial centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Sample preparation workflow.

Detailed Steps:

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile). The acetonitrile acts as the protein precipitation agent.[3]

  • Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Table 3: Chromatographic Conditions

Parameter Condition Reference
HPLC Column Hypurity C18 (150 mm x 2.1 mm, 5 µm) or equivalent [3]
Mobile Phase A 5 mmol/L Ammonium Formate in Water [3]
Mobile Phase B Methanol [3]
Flow Rate 0.5 mL/min [3]
Column Temperature 40°C [3]
Injection Volume 2 µL [3]

| Elution | Gradient |[3] |

Table 4: Mass Spectrometer Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Gas Nitrogen (used as nebulizer, auxiliary, collision, and curtain gases)

| Dwell Time | 400 ms per transition |

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 2 µL of the prepared sample supernatant onto the column.[3]

  • Run the gradient elution and acquire data in MRM mode using the transitions specified in Table 2.

Data Analysis
  • Integrate the chromatographic peaks for Vildagliptin and the internal standard (this compound).

  • Calculate the peak area ratio (Vildagliptin peak area / Internal Standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of Vildagliptin in the QC and unknown patient samples.

Stability Considerations

Vildagliptin may exhibit degradation in plasma samples at room temperature.[3] Studies have shown a significant decrease in concentration after 2 hours at room temperature.[3] To mitigate this, it is recommended to:

  • Process plasma samples as quickly as possible.

  • Keep samples on ice during preparation.[3]

  • For long-term storage, samples should be kept frozen at -20°C or below.

  • The addition of a stabilizing agent, such as malic acid, to the plasma has been shown to prevent degradation.[5]

By following these protocols, researchers can achieve accurate and reliable quantification of Vildagliptin in human plasma, facilitating effective therapeutic drug monitoring and pharmacokinetic studies.

References

Application Note: High-Throughput Quantification of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and its stable isotope-labeled internal standard (SIL-IS), Vildagliptin-¹³C₅,¹⁵N, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vildagliptin.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system to improve glycemic control in patients with type 2 diabetes. Accurate and reliable quantification of Vildagliptin in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the analysis of Vildagliptin and its stable isotope-labeled internal standard, Vildagliptin-¹³C₅,¹⁵N, in human plasma by LC-MS/MS.

Experimental

Materials and Reagents
  • Vildagliptin certified reference standard

  • Vildagliptin-¹³C₅,¹⁵N certified reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate, LC-MS grade

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Hypurity C18 (150 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A 5 mmol·L⁻¹ ammonium formate in water[1]
Mobile Phase B Methanol[1]
Gradient Gradient elution[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 2 µL[1]
Mass Spectrometry Parameters

The mass spectrometer was operated in the positive electrospray ionization mode. The optimized MRM transitions and compound-specific parameters for Vildagliptin and Vildagliptin-¹³C₅,¹⁵N are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Vildagliptin 304.3[1]154.2[1]25[2]40[2]
Vildagliptin-¹³C₅,¹⁵N (IS) 310.3[1]160.3[1]Not SpecifiedNot Specified

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of Vildagliptin-¹³C₅,¹⁵N in the same diluent.

  • Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Workflow Diagram

Vildagliptin_Analysis_Workflow LC-MS/MS Workflow for Vildagliptin Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Vildagliptin-¹³C₅,¹⁵N) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Vildagliptin.

Data Analysis

The quantification of Vildagliptin was performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentrations of Vildagliptin in the QC and unknown samples were then determined from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Vildagliptin in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine analysis in a research or clinical setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

Standard operating procedure for Vildagliptin analysis in a clinical research setting.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][3] Accurate and precise quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in a clinical research setting. This document provides a detailed standard operating procedure (SOP) for the analysis of Vildagliptin in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive method. Additionally, an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for settings where LC-MS/MS is not available.

2. Mechanism of Action of Vildagliptin

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[1][2] By prolonging the activity of these hormones, Vildagliptin enhances the body's natural ability to control blood glucose levels. This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells.[3][4] The glucose-dependent nature of its action minimizes the risk of hypoglycemia.[1]

Vildagliptin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Intake GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Food->GLP1_GIP stimulates release of Beta_cell β-cell Insulin Insulin Secretion Beta_cell->Insulin Alpha_cell α-cell Glucagon Glucagon Secretion Alpha_cell->Glucagon Hepatic_glucose Hepatic Glucose Production Blood_glucose Lowered Blood Glucose Hepatic_glucose->Blood_glucose GLP1_GIP->Beta_cell stimulates GLP1_GIP->Alpha_cell inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Inactive_GLP1_GIP Inactive Metabolites DPP4->Inactive_GLP1_GIP Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits Glucose_uptake Glucose Uptake Insulin->Glucose_uptake promotes Glucagon->Hepatic_glucose stimulates Glucose_uptake->Blood_glucose

Figure 1: Vildagliptin's Mechanism of Action.

3. Experimental Protocols

This section details the protocols for Vildagliptin analysis using LC-MS/MS and HPLC-UV.

3.1. LC-MS/MS Method

This is the preferred method for its high sensitivity and selectivity.

3.1.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in plasma.[5][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of internal standard (IS) working solution (e.g., Vildagliptin-D7 at ~250 ng/mL).[7]

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for at least 1 minute.

  • Centrifuge the tubes at a high speed (e.g., 20,000 rcf) for a minimum of 5 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental parameters for Vildagliptin analysis.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
LC System
ColumnACE 3 C18 PFP[7]
Mobile PhaseAmmonium acetate buffer: Acetonitrile (20:80, v/v)[7]
Flow Rate0.7 mL/min[7]
Injection Volume2 µL[5]
Column Temperature40 °C[5]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[5]
Acquisition ModeMultiple Reaction Monitoring (MRM)[5][8]
MRM Transition (Vildagliptin)m/z 304.3 → 154.2[5]
MRM Transition (IS - Vildagliptin-D7)m/z 311.1 → 161.1[7]

3.2. HPLC-UV Method

This method is a viable alternative when LC-MS/MS is unavailable.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation.[8]

  • Pipette 100 µL of plasma into a clean glass tube.

  • Add 25 µL of internal standard (IS) working solution (e.g., Repaglinide at 1 µg/mL).[9]

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[9]

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[9]

  • Centrifuge at 4000 rpm for 5 minutes.[9]

  • Transfer the upper organic layer (approximately 1.3 mL) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject an aliquot into the HPLC-UV system.

3.2.2. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterValueReference
HPLC System
ColumnAltima C18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseDilute orthophosphoric acid and acetonitrile (72:28 v/v)[10]
Flow Rate1.0 mL/min
Injection Volume10 µL[11]
Column TemperatureAmbient[12]
Detection Wavelength210 nm[11][12]

4. Method Validation

The analytical methods should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Comparison of Vildagliptin Analytical Method Validation Parameters

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 1.11 to 534.0 ng/mL[5]25 to 150 µg/mL
Lower Limit of Quantification (LLOQ) 1.11 ng/mL[5]0.21 µg/mL
Accuracy 99.8% - 109.3%[5]99.73% (% Recovery)
Precision (Intra- and Inter-day) 0.9% - 8.5% (%RSD)[5]<2.0% (%RSD)[11]
Internal Standard Vildagliptin-D7[7]Tolbutamide[6], Repaglinide[9]

5. Experimental Workflow

The following diagram illustrates the general workflow for Vildagliptin analysis in a clinical research setting.

Vildagliptin_Analysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Human Plasma) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation Sample_Storage->Sample_Prep Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Figure 2: Vildagliptin Analysis Workflow.

6. Quality Control

To ensure the reliability of the results, quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of clinical samples.[8] The results of the QC samples must fall within a predefined acceptance range (typically ±15% of the nominal concentration, and ±20% for the LLOQ).

7. Data Presentation and Reporting

All quantitative data, including calibration curve parameters, QC sample results, and unknown sample concentrations, should be summarized in clearly structured tables. The final report should include a summary of the analytical method, the validation results, and the determined concentrations of Vildagliptin in the clinical samples.

This SOP provides a comprehensive guide for the analysis of Vildagliptin in a clinical research setting. The LC-MS/MS method is recommended for its superior sensitivity and selectivity. However, the HPLC-UV method can be a suitable alternative. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.

References

Application of Vildagliptin-¹³C₅,¹⁵N in Drug Interaction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stable isotope-labeled Vildagliptin, specifically Vildagliptin-¹³C₅,¹⁵N, in drug interaction studies. The following sections detail its application in pharmacokinetic analysis, human absorption, distribution, metabolism, and excretion (ADME) studies, and in vitro drug interaction screening, complete with detailed experimental protocols and data presentation.

Introduction to Vildagliptin and the Role of Stable Isotope Labeling

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for its safe and effective use. Stable isotope-labeled compounds, such as Vildagliptin-¹³C₅,¹⁵N, are invaluable tools in drug development. They serve as ideal internal standards for quantitative bioanalysis due to their identical chemical and physical properties to the unlabeled drug, differing only in mass. This allows for precise and accurate quantification in complex biological matrices, minimizing variability during sample preparation and analysis. Furthermore, labeled compounds are instrumental as tracers in ADME studies to elucidate metabolic pathways and assess mass balance.

Application: Quantitative Bioanalysis of Vildagliptin in Human Plasma

Vildagliptin-¹³C₅,¹⁵N is utilized as an internal standard (IS) in the development and validation of robust bioanalytical methods for quantifying Vildagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of Vildagliptin

Objective: To accurately quantify Vildagliptin concentrations in human plasma samples.

Materials and Reagents:

  • Vildagliptin reference standard

  • Vildagliptin-¹³C₅,¹⁵N (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of Vildagliptin-¹³C₅,¹⁵N working solution (as internal standard).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic and mass spectrometric parameters are detailed in the table below.

Data Presentation: LC-MS/MS Parameters for Vildagliptin Quantification
ParameterValue
Chromatography
HPLC ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of Methanol and 5 mM Ammonium Formate in Water
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Vildagliptin)m/z 304.2 → 154.1
MRM Transition (Vildagliptin-¹³C₅,¹⁵N)m/z 310.2 → 160.1
Dwell Time200 ms

Application: Human ADME Study

A human ADME study using radiolabeled Vildagliptin ([¹⁴C]Vildagliptin) provides definitive data on the absorption, metabolism, and excretion of the drug. While this protocol uses a radiolabel, the principles of tracing and metabolite identification are directly applicable to studies that might employ a stable isotope label like Vildagliptin-¹³C₅,¹⁵N, particularly with sensitive mass spectrometry techniques.

Experimental Protocol: Human [¹⁴C]Vildagliptin ADME Study

Objective: To determine the routes of metabolism and excretion and to identify and quantify the metabolites of Vildagliptin in humans.

Study Design:

  • An open-label, single-dose study in a small cohort of healthy male subjects.

Procedure:

  • Dosing:

    • Administer a single oral dose of 100 mg of [¹⁴C]Vildagliptin.

  • Sample Collection:

    • Collect serial blood samples at predefined time points.

    • Collect all urine and feces for up to 7 days post-dose.

  • Sample Analysis:

    • Determine total radioactivity in plasma, urine, and feces using liquid scintillation counting.

    • Profile metabolites in plasma, urine, and feces using HPLC with radioactivity detection.

    • Identify the structure of metabolites using LC-MS/MS and NMR.

Data Presentation: Mass Balance and Metabolite Profile of [¹⁴C]Vildagliptin

Mass Balance Results

Excretion RouteMean % of Radioactive Dose Recovered
Urine85.4%
Feces15.0%
Total Recovery 100.4%

Data from a study in four healthy male subjects after a single 100 mg oral dose of [¹⁴C]Vildagliptin.[2]

Major Circulating and Excreted Components

Component% of Total Radioactivity in Plasma (AUC)% of Dose in ExcretaMetabolic Pathway
Vildagliptin (Unchanged)25.7%22.6% (urine), 4.54% (feces)-
M20.7 (Carboxylic acid metabolite)55.0%Major metaboliteCyano group hydrolysis (not P450 mediated)[2]
M15.3MinorMinorAmide bond hydrolysis[2]
M20.2MinorMinorGlucuronidation[2]
M20.9 and M21.6MinorMinorOxidation on the pyrrolidine moiety[2]

G vilda Vildagliptin hydrolysis_cyano hydrolysis_cyano vilda->hydrolysis_cyano hydrolysis_amide hydrolysis_amide vilda->hydrolysis_amide glucuronidation glucuronidation vilda->glucuronidation oxidation oxidation vilda->oxidation m20_7 M20.7 (Major Metabolite) m15_3 M15.3 m20_2 M20.2 m20_9_21_6 M20.9 & M21.6 hydrolysis_cyano->m20_7 hydrolysis_amide->m15_3 glucuronidation->m20_2 oxidation->m20_9_21_6

Application: In Vitro and In Vivo Drug Interaction Studies

Vildagliptin has a low potential for drug interactions, as it is minimally metabolized by cytochrome P450 (CYP) enzymes.[3] Clinical studies have confirmed the lack of clinically significant pharmacokinetic interactions with several commonly co-administered drugs.

Experimental Protocol: In Vitro CYP Inhibition Assay

Objective: To assess the potential of Vildagliptin to inhibit major CYP enzymes.

Materials and Reagents:

  • Human liver microsomes

  • Vildagliptin

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Pre-incubate human liver microsomes with Vildagliptin at various concentrations.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • After a defined incubation period, stop the reaction (e.g., by adding cold acetonitrile).

  • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Determine the IC₅₀ value of Vildagliptin for each CYP enzyme.

Experimental Protocol: In Vivo Drug-Drug Interaction Study

Objective: To evaluate the effect of Vildagliptin on the pharmacokinetics of a co-administered drug (and vice-versa).

Study Design:

  • An open-label, randomized, multiple-dose, crossover study in healthy subjects.

Procedure (Example: Vildagliptin and Digoxin): [4]

  • Treatment Periods: Subjects receive each of the following treatments in a randomized sequence, separated by a washout period:

    • Treatment A: Vildagliptin alone (e.g., 100 mg once daily for 7 days).

    • Treatment B: Co-administered drug alone (e.g., Digoxin 0.25 mg once daily for 7 days).

    • Treatment C: Vildagliptin and the co-administered drug in combination for 7 days.

  • Pharmacokinetic Sampling:

    • On the last day of each treatment period, collect serial blood samples over 24 hours.

  • Bioanalysis:

    • Analyze plasma concentrations of Vildagliptin and the co-administered drug (and its major metabolites, if applicable) using a validated LC-MS/MS method, with Vildagliptin-¹³C₅,¹⁵N as the internal standard for Vildagliptin analysis.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, tmax, t½).

    • Determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for AUC and Cmax of each drug when administered in combination versus alone. The absence of a significant interaction is typically concluded if the 90% CI for the GMR falls within the bioequivalence range of 0.80-1.25.

Data Presentation: Summary of Vildagliptin Drug Interaction Studies
Co-administered DrugNVildagliptin DoseCo-administered Drug DoseGMR (90% CI) for AUCGMR (90% CI) for CmaxConclusionReference
Effect on Vildagliptin
Metformin17100 mg qd1000 mg qd0.94 (0.90, 0.99)0.82 (0.73, 0.91)No clinically relevant interaction[5]
Digoxin18100 mg qd0.25 mg qd0.99 (0.95, 1.03)0.95 (0.85, 1.06)No interaction[4]
Warfarin16100 mg qd25 mg single dose1.04 (0.98, 1.11)-No interaction[6]
Simvastatin24100 mg qd80 mg qd1.05 (0.98, 1.12)1.03 (0.92, 1.15)No interaction[7]
Effect of Vildagliptin
Metformin17100 mg qd1000 mg qd1.15 (1.06, 1.25)1.04 (0.94, 1.16)No clinically relevant interaction[5]
Digoxin18100 mg qd0.25 mg qd1.02 (0.94, 1.12)1.08 (0.97, 1.20)No interaction[4]
R-Warfarin16100 mg qd25 mg single dose1.00 (0.95, 1.04)-No interaction[6]
S-Warfarin16100 mg qd25 mg single dose0.97 (0.93, 1.01)-No interaction[6]
Simvastatin24100 mg qd80 mg qd1.02 (0.94, 1.10)1.07 (0.95, 1.20)No interaction[7]
Simvastatin Acid24100 mg qd80 mg qd1.08 (0.99, 1.18)1.14 (1.02, 1.28)No interaction[7]

G vilda Vildagliptin interaction Pharmacokinetic Interaction? vilda->interaction co_drug Co-administered Drug (e.g., Metformin, Digoxin, Warfarin) co_drug->interaction no_interaction No Clinically Significant Interaction Observed (90% CI for GMR of AUC & Cmax within 0.80-1.25) interaction->no_interaction

Conclusion

Vildagliptin-¹³C₅,¹⁵N is an essential tool for the robust and accurate assessment of Vildagliptin's pharmacokinetics and its potential for drug-drug interactions. The protocols and data presented herein demonstrate its application in quantitative bioanalysis and provide a framework for conducting comprehensive drug interaction studies. The collective evidence from in vitro and in vivo studies indicates that Vildagliptin has a very low propensity for clinically significant pharmacokinetic drug interactions, a favorable characteristic for a medication often used in combination therapy for the management of type 2 diabetes.

References

Troubleshooting & Optimization

Optimization of extraction recovery for Vildagliptin from plasma samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimization of vildagliptin extraction from plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of vildagliptin from plasma samples.

IssuePotential Cause(s)Recommended Solution(s)
Low or Inconsistent Extraction Recovery Incomplete Protein Precipitation: Insufficient volume or suboptimal type of precipitating solvent.- Ensure the ratio of organic solvent to plasma is at least 3:1 (v/v). - Acetonitrile or methanol are commonly used. Acetonitrile is often effective.[1][2] - Vortex thoroughly and allow sufficient time for precipitation, preferably at a low temperature (e.g., on ice) to minimize degradation.[3]
Suboptimal pH: The pH of the sample can affect the charge state and solubility of vildagliptin, impacting its partitioning into the extraction solvent.- Vildagliptin is basic and should be in an ionized state for good solubility in aqueous phases.[4] - For Liquid-Liquid Extraction (LLE), adjust the plasma sample pH. One method successfully used 25 µL of 0.1N NaOH per 100 µL of plasma before extraction with ethyl acetate.[5]
Inefficient Solid-Phase Extraction (SPE): Incorrect sorbent type, inadequate conditioning/equilibration, or suboptimal wash/elution solvents.- Test different SPE sorbent chemistries (e.g., C8, C18, mixed-mode). C8 and C18 phases have been used successfully.[6][7] - Ensure proper conditioning of the sorbent (e.g., with methanol) and equilibration (e.g., with water) before loading the sample.[8] - Optimize wash steps to remove interferences without eluting vildagliptin. - Test different elution solvents. A mixture of methanol and 5 mM sodium lauryl sulphate has shown good recovery.[6]
Analyte Degradation Temperature Instability: Vildagliptin can degrade in plasma at room temperature.[3]- Process samples on ice and minimize the time samples are kept at room temperature.[3] For 2 hours at room temperature, accuracy can drop to ~71%, while on ice it remains at ~87%.[3] - Store plasma samples at -70°C or below for long-term stability.[9]
pH Instability: Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, especially at elevated temperatures.[10][11]- Avoid exposing the analyte to harsh pH conditions during sample processing. - A study has shown that incorporating malic acid into the human plasma can help stabilize vildagliptin and prevent its degradation.[12]
Poor Chromatographic Peak Shape Matrix Effects: Co-elution of endogenous plasma components (e.g., phospholipids) can interfere with the ionization of vildagliptin, leading to signal suppression or enhancement and poor peak shape.- Use a more selective extraction method like SPE, which generally results in cleaner extracts and lower matrix effects compared to protein precipitation.[1][13] - If using protein precipitation, ensure complete removal of precipitated proteins, as this is a primary source of matrix effects.[2] - Modify chromatographic conditions (e.g., use a different column, adjust mobile phase) to separate vildagliptin from interfering components.
High Variability (Poor Precision) Inconsistent Sample Handling: Minor variations in vortexing time, centrifugation speed/time, or pipetting can introduce variability.- Standardize all manual steps in the protocol. Use calibrated pipettes. - The use of 12-channel repeater pipettors or automation can reduce errors and improve productivity.[2]
Use of an Inappropriate Internal Standard (IS): The IS may not adequately mimic the behavior of vildagliptin during extraction and analysis.- Use a stable isotope-labeled internal standard (e.g., Vildagliptin-D7) for best results, as it has nearly identical chemical properties to the analyte.[12] - If a stable isotope IS is unavailable, choose a structural analog that behaves similarly during extraction and ionization. Repaglinide has been used as an IS for vildagliptin in LLE.[5][9]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for vildagliptin from plasma?

The choice of method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT): This is a simple, fast, and generic method suitable for high-throughput analysis.[2][3] However, the resulting extracts may contain more matrix components, potentially leading to lower sensitivity and ion suppression in LC-MS/MS analysis.[13]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT. It is a cost-effective method that can provide good recovery and selectivity if the solvent system and pH are optimized.[5]

  • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts, minimizing matrix effects and thereby improving assay sensitivity and robustness.[6][13] It is highly selective but can be more time-consuming and costly to develop.[7]

Q2: What are the typical extraction recovery rates for vildagliptin?

Recovery rates can vary based on the specific protocol and laboratory conditions. However, published methods provide a good benchmark:

  • Solid-Phase Extraction (SPE): Recoveries of 92.26% have been reported.[6]

  • Protein Precipitation (PPT): Recoveries ranging from 91.8% to 93.68% have been achieved using methanol.[14]

  • Liquid-Liquid Extraction (LLE): While a specific percentage is not always stated, methods are validated according to regulatory guidelines, indicating that recovery is consistent and acceptable.[5][9]

Q3: How can I prevent vildagliptin degradation during sample collection and storage?

Vildagliptin is unstable in plasma, and proper handling is critical.

  • Stabilizer: Adding a stabilizer like malic acid to the plasma immediately after collection can prevent degradation.[12]

  • Temperature Control: Keep blood samples chilled immediately after collection and separate plasma as soon as possible by centrifugation at a low temperature. Process the plasma samples on ice.[3]

  • Storage: For short-term storage, keep plasma samples at 2-8°C. For long-term storage, samples should be stored at -70°C or colder.[9]

Q4: What internal standard (IS) should I use for vildagliptin analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Vildagliptin-D7 [12] and ¹³C-¹⁵N-vildagliptin [3] are excellent choices as they co-elute and have nearly identical extraction and ionization behavior to vildagliptin, correcting for variability in both processes. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.

Data Presentation: Comparison of Extraction Methods

Extraction MethodCommon Solvent(s)/SorbentReported Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Protein Precipitation (PPT) Acetonitrile or Methanol91.8 - 93.68%Fast, simple, high-throughputHigh matrix effects, lower selectivity[1][3][14]
Liquid-Liquid Extraction (LLE) Ethyl AcetateNot explicitly stated, but validated for bioanalysisCost-effective, cleaner than PPTMore labor-intensive, uses organic solvents[5][9]
Solid-Phase Extraction (SPE) Phenomenex Strata-X (Polymeric Reversed-Phase)92.26%Cleanest extracts, highest selectivity, minimizes matrix effectsMore expensive, method development can be complex[6][13]

Experimental Protocols & Workflows

Below are detailed methodologies for the key extraction experiments cited.

Protein Precipitation (PPT) Protocol

This protocol is based on methods using acetonitrile for precipitation.[3]

Methodology:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard (e.g., ¹³C-¹⁵N-vildagliptin).

  • Add 300-400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Workflow Diagram:

Protein Precipitation (PPT) Workflow for Vildagliptin Extraction.
Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for vildagliptin in rat plasma.[5][9]

Methodology:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 25 µL of internal standard (e.g., Repaglinide, 1 µg/mL).

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.

  • Add 1.5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge for 5 minutes at 4000 rpm to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~1.3 mL) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject a 2 µL aliquot into the LC-MS/MS system.

Workflow Diagram:

Liquid-Liquid Extraction (LLE) Workflow for Vildagliptin.
Solid-Phase Extraction (SPE) Protocol

This protocol is a general representation based on successful SPE methods for vildagliptin.[6]

Methodology:

  • Conditioning: Condition the SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the cartridge to dry.

  • Loading: Pre-treat 200 µL of plasma with the internal standard. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and polar impurities.

  • Elution: Elute vildagliptin and the internal standard from the cartridge using an appropriate elution solvent (e.g., 1 mL of methanol:5 mM sodium lauryl sulphate).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Workflow Diagram:

Solid-Phase Extraction (SPE) General Workflow.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common extraction problems.

Logical Workflow for Troubleshooting Vildagliptin Extraction Issues.

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS Analysis of Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the ESI-MS analysis of Vildagliptin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Vildagliptin?

A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than Vildagliptin, interfere with the ionization of Vildagliptin in the ESI source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] Co-eluting matrix components can compete with Vildagliptin for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase analyte ions.[1][3]

Q2: What are the common sources of ion suppression in Vildagliptin bioanalysis?

A2: Common sources of ion suppression in the analysis of Vildagliptin from biological matrices like plasma include endogenous components such as phospholipids, salts, and proteins.[4] Exogenous sources can include co-administered drugs, metabolites, and contaminants from sample collection and processing materials.[2][5]

Q3: How can I detect the presence of ion suppression in my Vildagliptin assay?

A3: A common method to detect ion suppression is the post-column infusion experiment.[6] In this technique, a solution of Vildagliptin is continuously infused into the MS detector while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of Vildagliptin indicates the presence of co-eluting, ion-suppressing components.[6] Another approach is to compare the response of Vildagliptin in a neat solution to its response in a spiked matrix sample; a lower response in the matrix indicates suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Vildagliptin analysis?

A4: Yes, using a stable isotope-labeled internal standard, such as ¹³C-¹⁵N-Vildagliptin, is highly recommended.[7] A SIL-IS co-elutes with Vildagliptin and experiences similar ion suppression effects. By calculating the analyte-to-IS peak area ratio, the variability introduced by ion suppression can be effectively compensated, leading to more accurate and precise quantification.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating ion suppression in your Vildagliptin ESI-MS analysis.

Issue: Low or inconsistent Vildagliptin signal intensity.

Question 1: Have you confirmed that the issue is ion suppression?

  • Answer: If not, perform a post-column infusion experiment as described in FAQ 3 to identify regions of ion suppression in your chromatogram. If your Vildagliptin peak elutes in a suppression zone, proceed to the next steps.

Question 2: Is your sample preparation method adequate for removing matrix components?

  • Answer: The choice of sample preparation is critical for minimizing ion suppression.[4] Simple protein precipitation is fast but may not effectively remove phospholipids, a major source of ion suppression.[1][4] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[1]

Question 3: Are your chromatographic conditions optimized to separate Vildagliptin from matrix interferences?

  • Answer: If ion suppression is still observed after optimizing sample preparation, adjust your chromatographic method.[1] Modifying the mobile phase composition, gradient profile, or switching to a different column chemistry can help separate Vildagliptin from co-eluting interferences.[1][6]

Question 4: Have you optimized the ESI source parameters?

  • Answer: While less common for resolving co-elution issues, optimizing ESI source parameters like spray voltage, gas flows, and temperature can sometimes improve signal and reduce susceptibility to suppression. Reducing the ESI flow rate to the nanoliter-per-minute range can also decrease ion suppression by creating smaller, more tolerant droplets.[1][2]

Experimental Protocols & Data

Sample Preparation Methodologies

1. Protein Precipitation (PPT):

  • Protocol: To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard). Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[7]

  • Advantages: Simple, fast, and inexpensive.

  • Disadvantages: May result in significant ion suppression due to incomplete removal of matrix components like phospholipids.[1][4]

2. Liquid-Liquid Extraction (LLE):

  • Protocol: To 100 µL of plasma, add a basifying agent (e.g., 0.1N NaOH) and the internal standard.[8] Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[8][9] Vortex for 5 minutes. Centrifuge at 4,000 rpm for 10 minutes. Freeze the aqueous layer and transfer the organic layer. Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Advantages: Provides a cleaner sample extract compared to PPT, reducing ion suppression.[1]

  • Disadvantages: More labor-intensive and requires careful solvent selection.

3. Solid-Phase Extraction (SPE):

  • Protocol: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water. Load the pre-treated plasma sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute Vildagliptin with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide). Evaporate the eluate and reconstitute.

  • Advantages: Offers the most effective removal of matrix interferences, leading to the least ion suppression.[1]

  • Disadvantages: Most time-consuming and expensive method, requires method development to optimize sorbent and solvents.

Quantitative Data Comparison

The following table summarizes typical performance data for different sample preparation methods used in Vildagliptin analysis.

ParameterProtein Precipitation[7]Liquid-Liquid Extraction[8][9]Solid-Phase Extraction
Analyte Recovery (%) > 85%70 - 85%> 90%
Matrix Effect (%) 85 - 115%90 - 110%95 - 105%
Relative Standard Deviation (RSD) (%) < 15%< 10%< 5%
Ion Suppression Potential HighModerateLow

Note: Values are representative and can vary based on the specific matrix and analytical conditions.

LC-MS/MS Parameters for Vildagliptin Analysis
ParameterTypical Conditions
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)[8][9]
Mobile Phase A: 2-5 mM Ammonium Acetate or Formate in WaterB: Acetonitrile or Methanol[7][8][10]
Flow Rate 0.5 - 1.0 mL/min[7]
Ionization Mode ESI Positive[7][8]
MS/MS Transition Vildagliptin: m/z 304.3 → 154.2¹³C-¹⁵N-Vildagliptin (IS): m/z 310.3 → 160.3[7]

Visual Guides

G cluster_sample_prep Sample Preparation Workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Add Acetonitrile add_is->ppt lle Add Base & Ethyl Acetate add_is->lle vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 analysis LC-MS/MS Analysis supernatant1->analysis vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 extract Extract Organic Layer centrifuge2->extract evap_recon1 Evaporate & Reconstitute extract->evap_recon1 evap_recon1->analysis

Caption: Comparative workflow for sample preparation of Vildagliptin.

G start Start: Low or Inconsistent Vildagliptin Signal q1 Is the issue confirmed to be ion suppression? start->q1 check_ms Troubleshoot MS hardware and source parameters q1->check_ms No q2 Is sample cleanup adequate? q1->q2 Yes a1_yes Yes a1_no No improve_cleanup Implement a more rigorous cleanup method (e.g., LLE or SPE) q2->improve_cleanup No q3 Is chromatography optimized to separate analyte from suppression zone? q2->q3 Yes a2_yes Yes a2_no No improve_cleanup->q3 optimize_lc Modify LC gradient, mobile phase, or column to improve separation q3->optimize_lc No end Solution: Consistent and Reliable Vildagliptin Signal q3->end Yes a3_yes Yes a3_no No optimize_lc->end

Caption: Troubleshooting decision tree for ion suppression issues.

References

Improving the limit of quantification for Vildagliptin in bioanalytical assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of Vildagliptin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the limit of quantification (LOQ) in their assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and validation of bioanalytical methods for Vildagliptin, with a focus on enhancing sensitivity.

Issue 1: High Limit of Quantification (LOQ) / Low Sensitivity

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Sample Preparation Optimize Extraction: Transition from protein precipitation to more specific techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to reduce matrix effects and concentrate the analyte. For LLE, ethyl acetate has been used effectively.[1] For SPE, Phenomenex Strata-X cartridges have shown good recovery.[2][3]
Derivatization (for GC-MS): Vildagliptin has weak UV absorbance.[4] Derivatization can improve its chromatographic and detection properties. Silylation with reagents like MSTFA/NH4I/β-mercaptoethanol at 60°C for 30 minutes has been shown to significantly improve sensitivity in GC-MS analysis.[4][5]
Inefficient Chromatographic Separation Column Selection: For LC-MS/MS, C18 columns are commonly used.[1][6] A short Betasil C18 column (50 mm × 4.6 mm, 5 μm) can reduce run time and improve peak shape.[1]
Mobile Phase Optimization: An acidic mobile phase can improve the signal for Vildagliptin.[1] A combination of acetonitrile and 2 mM ammonium acetate (90:10 v/v) has been successfully used.[1] The pH of the mobile phase can be critical; a pH between 6.5 and 7.5 has been found to be ideal for some HPLC applications.[7]
Suboptimal Mass Spectrometry Parameters Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Vildagliptin analysis.[2][3][6]
Multiple Reaction Monitoring (MRM): Utilize MRM for quantification to enhance selectivity and sensitivity. Common transitions for Vildagliptin are m/z 304.2 → 154.2 and for its deuterated internal standard (Vildagliptin D7) are m/z 311.1 → 161.2.[6][8]
Analyte Instability Stabilization in Plasma: Vildagliptin can be unstable in plasma. The addition of a stabilizing agent like malic acid to human plasma has been shown to prevent degradation.[6]
pH and Temperature Control: Vildagliptin is sensitive to degradation in alkaline (e.g., 0.01 M NaOH) and oxidative (e.g., 6% H2O2) conditions, especially at elevated temperatures.[9][10] Ensure samples are processed and stored under appropriate pH and temperature conditions.
Issue 2: Poor Peak Shape or Tailing

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase pH Vildagliptin is basic in nature.[11] Ensure the mobile phase pH is optimized. An acidic mobile phase, such as one containing 0.1% formic acid or 2 mM ammonium acetate at pH 3.4, can improve peak shape.[1][12]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Use a guard column and ensure proper sample cleanup. If the problem persists, wash or replace the analytical column.
Issue 3: Matrix Effects (Signal Suppression or Enhancement)

Possible Causes & Solutions

CauseRecommended Solution
Co-eluting Endogenous Components Improve Sample Cleanup: As mentioned for improving LOQ, switching from protein precipitation to LLE or SPE can significantly reduce matrix effects.[1][2][3]
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate Vildagliptin from interfering matrix components.
Use of a Suitable Internal Standard Employ a stable isotope-labeled internal standard, such as Vildagliptin-D7, to compensate for matrix effects.[6][8]

Quantitative Data Summary

The following tables summarize the Limit of Quantification (LOQ) achieved in various studies using different analytical techniques.

Table 1: LC-MS/MS Methods for Vildagliptin Quantification

LOQMatrixSample PreparationInternal StandardReference
1.00 ng/mLHuman PlasmaAddition of malic acidVildagliptin D7[6]
1.57 ng/mLRat PlasmaLiquid-Liquid Extraction (Ethyl Acetate)Repaglinide[1]
0.2 ng/mLHuman PlasmaSolid-Phase ExtractionVildagliptin D7[2][3]
7.06 ng/mLRat PlasmaProtein Precipitation (Acetonitrile)Vildagliptin D7[8]
10 ng/mLAqueous MatrixNot specifiedNot specified[13]
≤ 0.6 ng/mL (LOD)TabletsNot applicableNot specified[12]

Table 2: GC-MS and HPLC Methods for Vildagliptin Quantification

MethodLOQMatrixSample PreparationReference
GC-MS3.5 ng/mLPharmaceutical FormulationDerivatization (Silylation)[4][5]
HPLC1.21 µg/mLTabletsExtraction with distilled water[7]
HPLC4.90 µg/mLNot specifiedNot specified[14]
HPLC1.39 µg/mLNot specifiedNot specified[15]
HPLC3.509 µg.mL-1Bulk and FormulationNot specified[16]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for Vildagliptin in Human Plasma

This protocol is based on a method that achieved an LOQ of 1.00 ng/mL.[6]

  • Sample Stabilization:

    • To 100 µL of human plasma, add a stabilizing agent such as malic acid.

  • Sample Pre-treatment:

    • Use a small sample volume, for example, 100 µL.[6]

  • Internal Standard Addition:

    • Add an appropriate amount of Vildagliptin D7 internal standard.

  • Extraction:

    • Perform solid-phase extraction for sample cleanup and concentration.

  • Chromatographic Conditions:

    • Column: C18 Asentis Express column.

    • Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.

    • Flow Rate: Optimized for the specific column dimensions.

    • Run Time: Approximately 2.2 minutes.[6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Vildagliptin: 304.2 → 154.2

      • Vildagliptin D7: 311.1 → 161.2

Protocol 2: Sensitive GC-MS Method for Vildagliptin in Pharmaceutical Formulations

This protocol is based on a method that achieved an LOQ of 3.5 ng/mL.[4][5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol:water, 1:1 v/v).[4]

  • Internal Standard Addition:

    • Add Nandrolone as an internal standard.[4]

  • Derivatization:

    • Evaporate the sample to dryness.

    • Add a silylation reagent mixture of MSTFA/NH4I/β-mercaptoethanol.

    • Heat at 60°C for 30 minutes.[4][5]

  • GC-MS Conditions:

    • Column: 5% phenyl methylpolysiloxane capillary column.

    • Injector Temperature: Optimized for the derivatized analyte.

    • Oven Temperature Program: Ramped to achieve separation.

    • Detection: Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor: m/z 223 and 252 for the Vildagliptin derivative.[4]

Visualizations

Vildagliptin_Bioanalytical_Workflow cluster_pre_analysis Sample Preparation & Pre-analysis cluster_analysis Analytical Measurement cluster_post_analysis Data Processing Sample Biological Matrix (e.g., Plasma) Stabilization Stabilization (e.g., add Malic Acid) Sample->Stabilization IS_Addition Internal Standard (e.g., Vildagliptin-D7) Stabilization->IS_Addition Extraction Extraction (LLE, SPE, or PP) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography MS_Detection Mass Spectrometry (MS/MS Detection) Chromatography->MS_Detection Data_Acquisition Data Acquisition (Peak Integration) MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for improving Vildagliptin LOQ.

Vildagliptin_MoA Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1 Active GLP-1 (Incretin Hormone) DPP4->GLP1 Inactivates Inactive_GLP1 Inactive GLP-1 Pancreas Pancreas GLP1->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose output)

Caption: Vildagliptin's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Why is my Vildagliptin signal weak even with an LC-MS/MS system?

A1: Several factors could contribute to a weak signal. First, Vildagliptin can be unstable in biological matrices; consider adding a stabilizing agent like malic acid to your plasma samples.[6] Second, significant ion suppression from the matrix is a common issue. Enhance your sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[1][2][3] Finally, ensure your mass spectrometer source parameters and collision energies are fully optimized for Vildagliptin.

Q2: Can I analyze Vildagliptin without derivatization?

A2: Yes, especially with LC-MS/MS, which is highly sensitive and does not require the analyte to be volatile. The majority of high-sensitivity methods for Vildagliptin in biological fluids use LC-MS/MS without derivatization.[1][2][3][6][8] Derivatization is primarily recommended for GC-MS analysis to improve volatility and thermal stability.[4][5]

Q3: What is the most effective extraction technique for Vildagliptin from plasma?

A3: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been shown to be highly effective and superior to protein precipitation for reducing matrix effects and improving sensitivity.[1][2][3] SPE, in particular, can provide very clean extracts and high recovery rates.[2][3] The choice between SPE and LLE may depend on available resources, sample throughput requirements, and specific matrix challenges.

Q4: What are the key degradation pathways for Vildagliptin that I should be aware of during sample handling and storage?

A4: Vildagliptin is susceptible to degradation under alkaline and oxidative conditions.[9][10] It is relatively stable in acidic conditions at room temperature but degradation increases with temperature.[9][10] Therefore, it is crucial to avoid high pH, strong oxidizing agents, and prolonged exposure to high temperatures during sample preparation and storage. Samples should be stored at low temperatures (e.g., -50°C) until analysis.[8]

Q5: Is a stable isotope-labeled internal standard necessary?

A5: While not strictly necessary, using a stable isotope-labeled internal standard like Vildagliptin-D7 is highly recommended for achieving the best accuracy and precision.[6][8] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for more reliable quantification, especially at low concentrations.

References

Resolving chromatographic peak tailing or splitting for Vildagliptin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues with Vildagliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges such as peak tailing and splitting during HPLC and UHPLC analysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the chromatographic analysis of Vildagliptin.

Question: What are the common causes of peak tailing for my Vildagliptin peak and how can I resolve it?

Answer:

Peak tailing for Vildagliptin, a basic compound with a pKa of approximately 9.03, is often due to secondary interactions with the stationary phase or other method-related issues.[1][2] Here’s a breakdown of the potential causes and their solutions.

1. Silanol Interactions:

  • Cause: Vildagliptin, being basic, can interact with acidic residual silanol groups on the surface of C18 or C8 silica-based columns. This is a common cause of peak tailing for basic compounds.[3]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Vildagliptin (e.g., pH 2.5-4.5).[4][5] At this pH, Vildagliptin will be fully protonated, and the silanol groups will be less ionized, minimizing secondary interactions.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanol groups have been deactivated.[3]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.

2. Inappropriate Mobile Phase Buffer:

  • Cause: Insufficient buffer capacity or an unsuitable buffer can lead to pH shifts on the column, causing peak tailing.

  • Solution:

    • Increase Buffer Concentration: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[6]

    • Choose an Appropriate Buffer: Select a buffer with a pKa close to the desired mobile phase pH. Phosphate and acetate buffers are commonly used. A simple mobile phase of 2 mM ammonium acetate and acetonitrile (80:20 v/v) has been shown to reduce peak tailing.[7]

3. Column Overload:

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution:

    • Reduce Injection Volume or Sample Concentration: Dilute your sample or decrease the injection volume to ensure you are working within the column's linear range.[6]

4. Column Contamination or Degradation:

  • Cause: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues. Over time, the stationary phase can also degrade.

  • Solution:

    • Flush the Column: Flush the column with a strong solvent to remove contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

    • Replace the Column: If the column performance does not improve after flushing, it may need to be replaced.[6]

Question: Why am I observing split peaks for my Vildagliptin sample?

Answer:

Peak splitting for Vildagliptin can be caused by several factors, ranging from instrumental issues to sample and method-related problems.

1. Co-elution with Degradation Products:

  • Cause: Vildagliptin can degrade under various stress conditions such as acidic, basic, and oxidative environments, forming multiple degradation products.[7][8][9] If your separation method lacks sufficient resolution, these degradants may elute very close to the main Vildagliptin peak, appearing as a split peak or a shoulder.

  • Solution:

    • Optimize Mobile Phase Composition: Adjust the organic modifier (acetonitrile or methanol) percentage or change the buffer to improve the resolution between Vildagliptin and its impurities.

    • Use a High-Resolution Column: Employ a column with a smaller particle size or a longer length to increase efficiency and separating power.

    • Perform Forced Degradation Studies: To confirm if the split peak is a degradant, run forced degradation studies on a Vildagliptin standard and compare the chromatograms.[10]

2. Sample Solvent Incompatibility:

  • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.

  • Solution:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.[5]

3. Instrumental Issues:

  • Cause: A blockage in the column inlet frit, a void in the column packing material, or issues with the injector can all lead to a split flow path and result in split peaks.[11]

  • Solution:

    • Check for Blockages: Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any particulates from the inlet frit.

    • Inspect for Voids: A void at the head of the column may require replacing the column.

    • Maintain the Injector: Ensure the injector rotor seal and other components are in good condition.

4. Large Injection Volume:

  • Cause: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak splitting.

  • Solution:

    • Reduce Injection Volume: Try injecting a smaller volume of your sample.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical physicochemical properties of Vildagliptin that affect its chromatography?

    • A1: Vildagliptin is a basic compound with a pKa of about 9.03.[1][2] It is freely soluble in water.[12] Its basic nature is the primary reason for potential secondary interactions with silica-based columns, which can lead to peak tailing.

  • Q2: What is a good starting point for a mobile phase for Vildagliptin analysis?

    • A2: A common starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (acetonitrile or methanol).[4][13] The pH of the aqueous phase is critical and should ideally be in the acidic range (e.g., pH 3-4) to ensure good peak shape.

  • Q3: At what wavelength should I detect Vildagliptin?

    • A3: Vildagliptin is commonly detected at wavelengths between 207 nm and 220 nm.[4][13] Other reported wavelengths include 210 nm, 215 nm, and 266 nm.[14]

Data and Protocols

Table 1: Recommended Starting Conditions for Vildagliptin HPLC Analysis
ParameterRecommended ConditionReference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4][14]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)[4]
Methanol:Water (60:40 v/v) (pH 4.5 adjusted with OPA)[13]
Buffer:Acetonitrile (50:50 v/v)[13]
Flow Rate 0.8 - 1.2 mL/min[10][13]
Detection Wavelength 210 - 220 nm[13][14]
Injection Volume 10 - 20 µL[13][14]
Experimental Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing
  • Prepare the Aqueous Buffer: Prepare your chosen buffer (e.g., 20 mM potassium phosphate).

  • Initial pH Measurement: Measure the pH of the aqueous buffer.

  • pH Adjustment: Slowly add a suitable acid (e.g., orthophosphoric acid) dropwise while stirring to lower the pH to the desired range (e.g., pH 3.0).

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your Vildagliptin standard and sample and observe the peak shape.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for common chromatographic issues with Vildagliptin.

PeakTailingTroubleshooting start Observe Peak Tailing (Asymmetry > 1.2) check_pH Is Mobile Phase pH 2 units below pKa (9.03)? start->check_pH adjust_pH Adjust pH to 3.0-4.5 with Phosphoric Acid check_pH->adjust_pH No check_column Using an End-Capped High-Purity Column? check_pH->check_column Yes resolved Peak Tailing Resolved adjust_pH->resolved use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_endcapped->resolved dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_contamination Is the Column Old or Contaminated? check_overload->check_contamination No dilute_sample->resolved flush_column Flush with Strong Solvent or Replace Column check_contamination->flush_column Yes check_contamination->resolved No flush_column->resolved

Caption: Troubleshooting workflow for Vildagliptin peak tailing.

PeakSplittingTroubleshooting start Observe Split Peak check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_degradation Could it be a Co-eluting Impurity? check_solvent->check_degradation No resolved Peak Splitting Resolved match_solvent->resolved optimize_method Optimize Mobile Phase for Better Resolution check_degradation->optimize_method Yes check_instrument Are there any Instrumental Issues? check_degradation->check_instrument No optimize_method->resolved inspect_system Check for Blockages, Voids, or Leaks check_instrument->inspect_system Yes check_instrument->resolved No inspect_system->resolved

Caption: Troubleshooting workflow for Vildagliptin peak splitting.

References

Technical Support Center: Vildagliptin-13C5,15N Impurity and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting potential impurities and degradation products of Vildagliptin-13C5,15N.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Vildagliptin?

A1: Vildagliptin is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that Vildagliptin degrades significantly in acidic, basic, and oxidative environments.[1][2][3][4] Under thermal and photolytic stress, Vildagliptin appears to be relatively stable.[3]

Q2: What are the major known impurities and degradation products of Vildagliptin?

A2: Several degradation products and process-related impurities of Vildagliptin have been identified. Key degradation products are formed through the hydrolysis of the cyano group to a carboxamide or carboxylic acid, and cleavage of the amide bond.[1][5] Oxidative conditions can lead to the formation of N-hydroxy and other related substances.[2] Some known impurities include Vildagliptin Amide Impurity and Vildagliptin Chloroacetyl Amide Impurity.[6] Potentially genotoxic impurities from the synthesis process, such as pyridine, 4-dimethylaminopyridine, and N,N-dimethylaniline, should also be monitored.[7]

Q3: How will the isotopic labeling of this compound affect the impurity profile compared to unlabeled Vildagliptin?

A3: The isotopic labeling in this compound is not expected to alter the chemical reactivity or the degradation pathways compared to unlabeled Vildagliptin. Therefore, the same impurities and degradation products are expected. However, the mass-to-charge ratio (m/z) of the isotopically labeled parent compound and its resulting impurities will be higher in mass spectrometry analysis. For this compound, the molecular weight is 309.36 g/mol , which should be considered when interpreting mass spectra.[6][8]

Q4: What is the mechanism of action of Vildagliptin and could impurities interfere with it?

A4: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10][11] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[10][12][13] Impurities that are structurally similar to Vildagliptin could potentially compete for the active site of DPP-4, but their specific activity and potential for interference would need to be experimentally determined.

Troubleshooting Guide

Issue 1: Unexpected peaks observed in the chromatogram during HPLC analysis.

  • Possible Cause 1: Sample Degradation. Vildagliptin may have degraded due to improper storage or handling. It is particularly sensitive to alkaline and oxidative conditions.[4]

    • Troubleshooting Step: Prepare fresh samples and ensure they are stored under appropriate conditions (e.g., protected from light, at recommended temperatures). Analyze the sample promptly after preparation.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and thoroughly clean all glassware.

  • Possible Cause 3: Presence of Known or Unknown Impurities. The peaks may correspond to known process-related impurities or previously uncharacterized degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of available Vildagliptin impurity reference standards.[14][15] If standards are unavailable, proceed with peak identification using LC-MS.

Issue 2: Difficulty in separating Vildagliptin from its impurities.

  • Possible Cause: Suboptimal Chromatographic Conditions. The chosen HPLC method may not have sufficient resolution to separate closely eluting impurities.

    • Troubleshooting Step: Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, gradient profile, column temperature, or flow rate.[16][17][18] Consider using a different stationary phase (e.g., a different C18 column or a cyano column).[17]

Issue 3: Inaccurate quantification of impurities.

  • Possible Cause 1: Lack of Reference Standards. Accurate quantification requires certified reference standards for each impurity.

    • Troubleshooting Step: Obtain commercially available reference standards for known Vildagliptin impurities.[6][19] For novel impurities, isolation and characterization (e.g., by NMR) may be necessary to establish a reference standard.

  • Possible Cause 2: Non-linear Detector Response. The detector response may not be linear across the concentration range of the impurity.

    • Troubleshooting Step: Establish a calibration curve for each impurity using a series of known concentrations to ensure linearity within the working range. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.[16][20]

Quantitative Data Summary

The following table summarizes the degradation of Vildagliptin under different stress conditions as reported in the literature.

Stress ConditionTemperatureDurationDegradation (%)Reference
1M HCl70°C-Almost complete[1]
1M NaOH70°C60 minComplete[1]
3% H₂O₂70°C60 minComplete[1]
1M HCl23°C240 min59.28[1]
1M NaOH23°C240 min84.33[1]
3% H₂O₂23°C180 min87.04[1]
1.0 M HCl80°C9 hrs30.0 (as one degradant)[2]
3% H₂O₂Room Temp1 hr29.5, 20.2, 16.0 (as three degradants)[2]
3% H₂O₂Room Temp7 hrs39.1, 17.6, 11.8 (as three degradants)[2]

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for Vildagliptin

This protocol is a representative method for the analysis of Vildagliptin and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of buffer (e.g., phosphate buffer) and acetonitrile in an isocratic or gradient mode. A common ratio is 50:50 (v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 220 nm.[16]

  • Column Temperature: 30°C.[16]

  • Injection Volume: 20 µL.[21]

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve the sample in methanol and add 1 M HCl. Heat at 80°C for a specified duration, then neutralize with NaOH.[3]

    • Basic: Dissolve the sample in methanol and add 1 M NaOH. Heat at 80°C for a specified duration, then neutralize with HCl.[2]

    • Oxidative: Dissolve the sample in methanol and add 3% H₂O₂. Keep at room temperature for a specified duration.[2][3]

2. LC-MS Method for Impurity Identification

This protocol provides a general approach for identifying unknown impurities.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or ion trap).

  • Chromatography: Utilize the optimized RP-HPLC method described above.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Vildagliptin.[1]

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks. Perform tandem MS (MS/MS) on the peaks of interest to obtain fragmentation patterns, which aids in structural elucidation.[22]

Visualizations

Vildagliptin_Signaling_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets GLP-1 GLP-1 Beta_Cells β-Cells GLP-1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP-1->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP-1->DPP4 GIP GIP GIP->Beta_Cells Stimulates GIP->DPP4 Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades

Caption: Vildagliptin's mechanism of action as a DPP-4 inhibitor.

Impurity_Analysis_Workflow Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC Chromatogram Review Chromatogram HPLC->Chromatogram Known_Peaks Known Peaks Identified? Chromatogram->Known_Peaks Quantify Quantify Impurities Known_Peaks->Quantify Yes LCMS LC-MS Analysis Known_Peaks->LCMS No Report Final Report Quantify->Report Identify Identify Unknowns LCMS->Identify Identify->Quantify

Caption: Workflow for the analysis of Vildagliptin impurities.

References

Best practices for handling and storing stable isotope-labeled internal standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and storing stable isotope-labeled (SIL) internal standards. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the accuracy and reliability of their analytical experiments.

Troubleshooting Guide

Variability in internal standard (IS) response is a common issue that can compromise the accuracy of quantitative analysis. This guide provides a systematic approach to troubleshooting and identifying the root cause of such variability.

Diagram: Troubleshooting Internal Standard Variability

troubleshooting_is_variability start High IS Variability Observed check_pattern Analyze IS Response Pattern start->check_pattern sporadic Sporadic Flyers (Individual Irregularities) check_pattern->sporadic Individual Samples systematic Systematic Variability (Groups of Samples Differ) check_pattern->systematic Consistent Trend investigate_sporadic Investigate One-Off Errors: - IS Spiking Error (None/Double) - Injection Volume Discrepancy - Extraction Inconsistency sporadic->investigate_sporadic investigate_systematic Investigate Systematic Issues: - Matrix Effects - IS Stability in Matrix - Co-eluting Interferences - Instrument Performance Drift systematic->investigate_systematic reanalyze Re-analyze Affected Sample(s) investigate_sporadic->reanalyze remediate_systematic Remediate Systematic Issue: - Optimize Chromatography - Improve Sample Preparation - Dilute Samples investigate_systematic->remediate_systematic

Caption: A decision tree for troubleshooting internal standard variability.

Common Causes and Solutions for Internal Standard Variability
Observed Issue Potential Root Cause(s) Recommended Action(s)
Sporadic high/low IS response in a single sample Pipetting error during IS addition (e.g., no IS added or double spiked).[1]Re-prepare and re-analyze the specific sample.
Inconsistent injection volume.[2]Check autosampler for issues and perform maintenance if necessary.
Inconsistent sample extraction recovery for that sample.[2]Review the extraction procedure for that sample for any deviations.
Systematic difference in IS response between standards/QCs and unknown samples Matrix effects suppressing or enhancing the IS signal in the unknown samples.[3][4]Optimize chromatographic conditions to separate the IS from interfering matrix components.[3]
Dilute study samples with the blank matrix used for standards and QCs.[3]
Degradation of the IS in the biological matrix of the unknown samples.[1]Evaluate the stability of the IS in the specific matrix under the experimental conditions.
Gradual drift (increase or decrease) in IS response over an analytical run Instrument sensitivity drift.[5]If the analyte-to-IS ratio remains consistent, the data may still be valid.[5] However, investigate and address the source of instrument instability.
Temperature fluctuations in the autosampler affecting sample stability or solvent evaporation.Ensure the autosampler temperature is maintained at the recommended level.
High variability across all samples Improperly prepared or degraded IS working solution.Prepare a fresh IS working solution from the stock solution.
Issues with the LC-MS system (e.g., failing pump, inconsistent spray).[6]Perform system suitability tests and necessary maintenance on the instrument.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store my stable isotope-labeled internal standards?

A1: The appropriate storage conditions depend on whether the standard is in solid (neat) form or in a solution. Always refer to the manufacturer's certificate of analysis for specific recommendations. General guidelines are provided in the table below.

Form Recommended Storage Temperature Additional Considerations
Solid (Neat/Dry) ≤8°C (Refrigerated)[7][8]Store in a desiccator to protect from moisture. Protect from light by using amber vials or wrapping in foil.[9]
Stock Solutions -20°C (Frozen)[10]Use amber glass vials to protect from light.[10] Ensure the cap is tightly sealed to prevent solvent evaporation.
Working Solutions 2-8°C (Refrigerated) for short-term use (e.g., up to one month).[7][8] For longer-term storage, -20°C is recommended.Prepare fresh working solutions regularly to ensure accuracy.[10]

Q2: What solvents should I use to prepare my stock and working solutions?

A2: The choice of solvent depends on the solubility of the specific internal standard. Methanol and DMSO are commonly used for preparing stock solutions. Working solutions are often prepared by diluting the stock solution in a solvent that is compatible with the analytical mobile phase.

Solution Type Commonly Used Solvents
Stock Solutions Methanol[10], Dimethyl sulfoxide (DMSO)[11]
Working Solutions Methanol[10], Acetonitrile, Mobile phase-compatible mixtures[10]

Q3: How long are my prepared stock and working solutions stable?

A3: Stability can vary depending on the compound, solvent, and storage conditions. Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months.[10] Working solutions are typically less stable and it is recommended to prepare them fresh on the day of analysis or to not store them for more than 16 days under refrigeration.[10][11] It is crucial to perform stability tests to determine the appropriate storage duration for your specific standards and conditions.

Experimental Best Practices

Q4: What are the key considerations when selecting a stable isotope-labeled internal standard?

A4: When selecting a SIL internal standard, consider the following:

  • Isotopic Purity: The standard should have a high degree of isotopic enrichment and be free from the unlabeled analyte to avoid interference and artificially high results.[4]

  • Label Position and Stability: The isotope label should be on a part of the molecule that is not susceptible to chemical exchange.[12] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[12] 13C and 15N are generally more stable than deuterium as they are not prone to exchange.[12]

  • Mass Difference: A mass difference of at least 3 mass units between the analyte and the internal standard is generally recommended for small molecules to avoid spectral overlap.[12]

Q5: What is deuterium back-exchange and how can I minimize it?

A5: Deuterium back-exchange is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or matrix.[12] This can lead to a decrease in the internal standard signal and inaccurate quantification. To minimize back-exchange:

  • Avoid placing deuterium labels on exchangeable sites (e.g., -OH, -NH, -COOH).[12]

  • During sample preparation and analysis, use conditions that minimize exchange, such as low temperatures (around 0°C) and acidic pH (around 2.5).[13][14]

  • Use aprotic solvents where possible.

Q6: How can I assess the purity of my internal standard?

A6: The purity of a SIL internal standard should be verified to ensure it is free from unlabeled analyte and other impurities. This can be done by:

  • LC-MS Analysis: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte at the corresponding mass-to-charge ratio.

  • High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the isotopic enrichment and identify any potential impurities.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the general steps for preparing stock and working solutions of a solid SIL internal standard.

Diagram: SIL Standard Preparation Workflow

sil_preparation_workflow start Receive & Log Solid IS store_solid Store at Recommended Temperature (e.g., ≤8°C) start->store_solid prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) store_solid->prepare_stock store_stock Store Stock Solution (e.g., -20°C in Amber Vial) prepare_stock->store_stock prepare_working Prepare Working Solution (Dilute Stock Solution) store_stock->prepare_working use_working Use Working Solution in Assay prepare_working->use_working

References

Optimizing mobile phase composition for enhanced Vildagliptin separation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Vildagliptin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for enhanced separation of Vildagliptin.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC separation of Vildagliptin?

A common starting point for Vildagliptin analysis involves a C18 column and a mobile phase consisting of a buffer and an organic solvent.[1][2][3] A frequently used buffer is a phosphate or acetate buffer, with the pH adjusted to a range of 3.5 to 6.8.[1][3] Acetonitrile is the most common organic modifier, often mixed with the aqueous buffer in ratios ranging from 20% to 50% (v/v).[1][2][3]

Q2: How does the mobile phase pH affect the retention and peak shape of Vildagliptin?

Vildagliptin is a basic compound, meaning its ionization state is dependent on the pH of the mobile phase.[4] At a pH below its pKa, Vildagliptin will be in its ionized form, which generally leads to better solubility in the aqueous mobile phase and can result in sharper, more symmetrical peaks. Adjusting the pH can also be used to control the retention time; increasing the pH towards the pKa of Vildagliptin typically increases its retention time in reversed-phase chromatography.[5] For instance, a mobile phase with a pH of 6.8 has been successfully used.[1]

Q3: Can methanol be used as an alternative to acetonitrile as the organic modifier?

Yes, methanol can be used as an organic modifier. While acetonitrile is more common, some methods have been developed using methanol.[6][7][8] The choice between acetonitrile and methanol can affect the selectivity and elution strength of the mobile phase. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times.

Q4: What is a suitable detection wavelength for Vildagliptin analysis?

Vildagliptin does not have a strong chromophore, and its UV absorption maximum is in the lower UV region.[4] Commonly used detection wavelengths for Vildagliptin are between 206 nm and 220 nm.[2][6] However, other wavelengths such as 260 nm and 266 nm have also been reported.[1] The choice of wavelength can impact sensitivity and selectivity, especially when analyzing Vildagliptin in the presence of other substances.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for Vildagliptin

Possible Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic Vildagliptin molecule, leading to peak tailing.[9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to interactions that cause peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shapes.[10][11]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 3 and 4) can help to protonate the silanol groups and reduce secondary interactions.[9]

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Check Buffer Concentration: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM. A low buffer concentration may not effectively control the pH at the column surface.[10]

  • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.

  • Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds (e.g., an end-capped column).

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Issue 2: Inadequate Resolution Between Vildagliptin and Other Components

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer may not be optimal for separating Vildagliptin from impurities or co-eluting compounds.

  • Incorrect pH: The mobile phase pH may not be providing sufficient selectivity between the analytes.

  • Inappropriate Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) may not be ideal for the specific separation.

Troubleshooting Steps:

  • Optimize the Organic Modifier Percentage:

    • To increase the retention time and potentially improve the resolution of early eluting peaks, decrease the percentage of the organic modifier.

    • To decrease the retention time of late-eluting peaks, increase the percentage of the organic modifier.

  • Adjust the Mobile Phase pH: A small change in pH can significantly alter the retention times of ionizable compounds like Vildagliptin and its impurities, thereby improving resolution.

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Consider Gradient Elution: If isocratic elution does not provide adequate resolution for all peaks within a reasonable run time, developing a gradient elution method can be beneficial.[12]

Issue 3: Unstable Retention Times for Vildagliptin

Possible Causes:

  • Inadequate System Equilibration: The HPLC system and column may not be fully equilibrated with the mobile phase before injection.

  • Mobile Phase Inconsistency: The mobile phase composition may be changing over time due to evaporation of the organic component or improper mixing.

  • Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.

  • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.

  • Use a Column Oven: Employ a column oven to maintain a constant and consistent column temperature.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, perform pump maintenance as recommended by the manufacturer.

Data Presentation

Table 1: Examples of Mobile Phase Compositions for Vildagliptin Separation

Buffer ComponentOrganic ModifierRatio (Buffer:Organic)pHColumn TypeReference
0.1M Phosphate BufferAcetonitrile75:25 (v/v)6.8C18[1]
Orthophosphoric AcidMethanol20:80 (v/v)4.0C18[6][7]
Dilute Orthophosphoric AcidAcetonitrile72:28 (v/v)2.6C18
Potassium Dihydrogen PhosphateAcetonitrile:Methanol30:50:20 (v/v/v)4.6C18[2]
2 mM Ammonium AcetateAcetonitrile80:20 (v/v)Not SpecifiedC18
0.05 mmol Potassium Dihydrogen PhosphateAcetonitrile80:20 (v/v)3.5C18[3]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Vildagliptin

This protocol is based on a commonly cited method for the analysis of Vildagliptin.

  • Mobile Phase Preparation:

    • Prepare a 0.1M phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 6.8 using a suitable base (e.g., sodium hydroxide).[1]

    • Mix the phosphate buffer with acetonitrile in a ratio of 75:25 (v/v).

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[1]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Vildagliptin standard or sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_evaluation Evaluation cluster_optimization Optimization Path cluster_end Final Method start Select Initial Mobile Phase (e.g., 50:50 ACN:Buffer, pH 4.5) evaluate Inject Standard & Evaluate (Peak Shape, Retention, Resolution) start->evaluate adjust_organic Adjust % Organic Modifier evaluate->adjust_organic Poor Retention adjust_ph Adjust pH evaluate->adjust_ph Poor Peak Shape change_modifier Change Organic Modifier (ACN <-> MeOH) evaluate->change_modifier Poor Resolution end_node Optimized Method evaluate->end_node Criteria Met adjust_organic->evaluate adjust_ph->evaluate change_modifier->evaluate

Caption: Workflow for optimizing mobile phase composition.

pH_Effect_on_Vildagliptin_Retention cluster_ph Mobile Phase pH cluster_vildagliptin Vildagliptin State cluster_retention Chromatographic Outcome low_ph Low pH (e.g., 3.0) ionized Ionized (Protonated) low_ph->ionized high_ph Higher pH (e.g., 6.8) less_ionized Less Ionized high_ph->less_ionized shorter_rt Shorter Retention Time Good Peak Shape ionized->shorter_rt longer_rt Longer Retention Time less_ionized->longer_rt

Caption: Influence of mobile phase pH on Vildagliptin retention.

References

Calibration curve and linearity issues in Vildagliptin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of Vildagliptin, with a specific focus on calibration curve and linearity problems.

Troubleshooting Guide: Calibration Curve and Linearity Issues

This guide provides a systematic approach to identifying and resolving common problems that can lead to non-linear calibration curves or poor correlation coefficients during Vildagliptin quantification.

Issue 1: Non-Linear Calibration Curve (Poor Correlation Coefficient, r² < 0.999)

A non-linear calibration curve can arise from various factors, from sample preparation to instrumental parameters. Follow these steps to diagnose and resolve the issue.

Possible Causes and Solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a primary source of non-linearity.

    • Solution: Prepare fresh standard solutions, paying close attention to weighing and dilution steps. Use calibrated pipettes and high-purity solvents.

  • Analyte Instability: Vildagliptin can be susceptible to degradation under certain conditions, affecting the concentration of your standards over time.[1][2]

    • Solution: Prepare fresh standards for each analytical run. If storing standards, investigate the stability of Vildagliptin in the chosen solvent and storage conditions. A study on Vildagliptin's stability showed degradation in acidic, basic, and oxidative conditions.[2] For plasma samples, the addition of malic acid has been shown to stabilize Vildagliptin.[1]

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear response range of the detector.

    • Solution: Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, consider using a weighted linear regression or a non-linear calibration model.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Dilute the higher concentration standards to fall within the linear range of the detector. Check the detector's specifications for its linear dynamic range.

  • Chromatographic Issues: Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and lead to non-linearity.

    • Solution: Optimize chromatographic conditions such as mobile phase composition, pH, and flow rate. Ensure the column is in good condition and properly equilibrated. For instance, the pH of the mobile phase can significantly impact peak shape and retention.[3]

Issue 2: Inconsistent Results and Poor Reproducibility

Variability between runs or injections can compromise the reliability of your quantification method.

Possible Causes and Solutions:

  • System Suitability Failure: The analytical system may not be performing optimally.

    • Solution: Before running samples, perform system suitability tests, including replicate injections of a standard to check for consistent retention times, peak areas, theoretical plates, and tailing factors.[3]

  • Sample Matrix Effects (for bioanalysis): Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization or detection of Vildagliptin.

    • Solution: Employ a more effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of an internal standard, such as Vildagliptin-D7, can help to compensate for matrix effects.[1][4]

  • Instrumental Fluctuation: Variations in pump performance, injector precision, or detector stability can lead to inconsistent results.

    • Solution: Perform regular instrument maintenance and calibration. Check for leaks in the system and ensure the autosampler is functioning correctly.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve and linearity issues in Vildagliptin quantification.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Instrument & Method Optimization cluster_3 Advanced Troubleshooting (Bioanalysis) cluster_4 Resolution start Non-Linear Calibration Curve (r² < 0.999) check_standards Verify Standard Preparation (Freshness, Accuracy) start->check_standards check_range Assess Calibration Range check_standards->check_range If standards are accurate end Linear Calibration Curve (r² ≥ 0.999) check_standards->end If standards were inaccurate, re-prepare check_chromatography Evaluate Peak Shape & System Suitability check_range->check_chromatography If range is appropriate check_range->end If range is too wide, narrow the range optimize_mobile_phase Optimize Mobile Phase (pH, Composition) check_chromatography->optimize_mobile_phase If peak shape is poor check_detector Check Detector Response (Saturation) check_chromatography->check_detector If peak shape is good optimize_mobile_phase->check_chromatography matrix_effects Investigate Matrix Effects check_detector->matrix_effects If detector is not saturated check_detector->end If detector is saturated, dilute standards sample_prep Refine Sample Preparation (SPE, LLE) matrix_effects->sample_prep If matrix effects are suspected sample_prep->end

Caption: Troubleshooting workflow for Vildagliptin calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for Vildagliptin quantification by HPLC-UV?

A1: The linear range for Vildagliptin quantification can vary depending on the specific method and instrumentation. However, several studies have reported excellent linearity within the following ranges:

  • 5-200 µg/mL[5]

  • 2–12 µg/mL[6]

  • 10-60 µg/mL[6]

  • 25-150 µg/mL

  • 5-30 ppm[7]

Q2: What is the recommended wavelength for UV detection of Vildagliptin?

A2: The optimal UV detection wavelength for Vildagliptin is typically in the range of 210-266 nm. Specific wavelengths used in validated methods include:

  • 210 nm[8]

  • 215 nm[6][9]

  • 220 nm[6]

  • 239 nm[6]

  • 266 nm[5][10]

Q3: My calibration curve is acceptable, but my quality control (QC) samples are failing. What should I do?

A3: If your calibration curve is linear but your QC samples are inaccurate, it could indicate a problem with the QC sample preparation or a matrix effect that is not present in the standards.

  • Verify QC Sample Preparation: Ensure that the QC samples are prepared accurately from a separate stock solution than the calibration standards.[4]

  • Investigate Matrix Effects: If your QCs are in a biological matrix, there may be an issue with extraction efficiency or matrix-induced signal suppression or enhancement. Re-evaluate your sample cleanup procedure.

Q4: Can I use a weighted linear regression for my Vildagliptin calibration curve?

A4: Yes, a weighted linear regression (e.g., 1/x or 1/x²) can be appropriate, especially for wide calibration ranges where the variance of the response is not constant across the concentration range (heteroscedasticity). This approach gives less weight to the higher concentration standards, which tend to have larger absolute errors.

Experimental Protocols

Example Protocol for Vildagliptin Quantification in Pharmaceutical Dosage Forms by RP-HPLC

This protocol is a synthesis of methodologies reported in the literature.[7][8][9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and a phosphate buffer.[6][9] For example, a ratio of 72:28 (v/v) of dilute orthophosphoric acid and acetonitrile has been used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: Ambient.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[11]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 5, 10, 20, 40, 60 µg/mL).

3. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Vildagliptin (e.g., 50 mg) and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration Curve Construction:

  • Inject the prepared calibration standards into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of Vildagliptin.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between potential issues and their impact on the final analytical result.

G cluster_0 Root Causes cluster_1 Intermediate Problems cluster_2 Observed Issue cluster_3 Final Impact prep_error Standard Prep Error inaccurate_conc Inaccurate Standard Concentrations prep_error->inaccurate_conc instability Analyte Instability instability->inaccurate_conc matrix Matrix Effects signal_variation Signal Suppression/ Enhancement matrix->signal_variation instrument Instrumental Issues poor_peak Poor Peak Shape instrument->poor_peak instrument->signal_variation non_linearity Non-Linear Calibration Curve inaccurate_conc->non_linearity poor_peak->non_linearity signal_variation->non_linearity inaccurate_quant Inaccurate Quantification non_linearity->inaccurate_quant

Caption: Cause-and-effect diagram for non-linear calibration curves.

Summary of Quantitative Data

The following tables summarize key quantitative parameters from various validated Vildagliptin quantification methods.

Table 1: Linearity and Range of Different Analytical Methods for Vildagliptin Quantification

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLC50-900.999[6]
RP-HPLC10-600.9996[6]
RP-HPLC2-120.9998[6]
RP-HPLC25-1500.999
RP-HPLC5-300.99987[7]
LC-MS/MS0.00706-3.02381>0.99[4]
UV Spectrophotometry12-200-[10]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Vildagliptin

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC2.989.94[6]
RP-HPLC0.0250.054[6]
RP-HPLC3.6110.96[6]
RP-HPLC0.060.21
RP-HPLC0.050.5[12]
HPLC1.21 (LOQ only)-[3]

References

Validation & Comparative

A Head-to-Head Battle of Precision: Vildagliptin-13C5,15N versus Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative bioanalytical methods. For the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, researchers are often faced with the decision between utilizing a stable isotope-labeled internal standard with carbon-13 and nitrogen-15 (Vildagliptin-13C5,15N) or a more traditional deuterated analogue (e.g., Vildagliptin-d7). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.

The Gold Standard: Stable Isotope Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their co-elution with the analyte and similar ionization characteristics effectively compensate for variations in sample preparation, chromatography, and matrix effects.[1] While both 13C/15N and deuterium labeling fall under this category, subtle differences in their physicochemical properties can influence analytical performance.[2][3]

Performance Metrics: A Data-Driven Comparison

The following tables summarize the performance characteristics of this compound and a commonly used deuterated internal standard, Vildagliptin-d7, based on data from various bioanalytical method validation studies.

Table 1: Comparison of Bioanalytical Method Parameters

ParameterThis compoundVildagliptin-d7
Linearity Range 1.11 - 534.0 ng/mL[4]7.06 - 3023.81 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1.11 ng/mL[4]7.06 ng/mL[1]
Correlation Coefficient (r²) > 0.99[4]> 0.99[1]

Table 2: Accuracy and Precision Data

Internal StandardQuality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound LQC, MQC, HQC, ULOQC0.9 - 8.5[4]0.9 - 8.5[4]99.8 - 109.3[4]
Vildagliptin-d7 LQC, MQC, HQC< 9[1]< 9[1]Within ± 15 of nominal[1]

Table 3: Recovery and Matrix Effect

Internal StandardParameterLow QCMedium QCHigh QC
This compound Extraction Recovery (%)Not explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect (%)Meets requirements[4]Meets requirements[4]Meets requirements[4]
Vildagliptin-d7 Extraction Recovery (%)Not explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect (%)Assayed at LLOQ and HQC[1]Not explicitly statedAssayed at LLOQ and HQC[1]

From the available data, both this compound and Vildagliptin-d7 demonstrate excellent performance in terms of linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. The 13C- and 15N-labeled standard was utilized in a method with a lower LLOQ, suggesting potentially higher sensitivity in that specific assay.

The key theoretical advantage of 13C and 15N labeling over deuteration lies in the minimal potential for chromatographic isotope effects. Deuterium, being heavier than hydrogen, can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, which could compromise the ability of the internal standard to perfectly compensate for matrix effects that vary across the chromatographic peak.[3] However, in the case of the Vildagliptin-d7 study cited, the deuterated internal standard was reported to co-elute with the analyte, indicating that this effect was negligible under the described chromatographic conditions.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of Vildagliptin in plasma using either this compound or a deuterated internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward sample preparation technique for Vildagliptin analysis is protein precipitation.

  • To a 100 µL aliquot of plasma sample, add 50 µL of the internal standard working solution (either this compound or Vildagliptin-d7).

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples at a high speed (e.g., 20,000 rcf) for at least 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is typically achieved on a C18 column with a gradient or isocratic elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Column: A C18 column is commonly used for the separation.[1][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of ammonium acetate buffer and acetonitrile.[1]

  • Flow Rate: A flow rate of around 0.7 mL/min is often employed.[1]

  • Injection Volume: A small injection volume, typically 5 µL, is used.[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the precursor ion to the product ion for both Vildagliptin and its internal standard.

    • Vildagliptin MRM Transition: m/z 304.4 → 154.1[1]

    • This compound MRM Transition: Not explicitly stated, but would be higher than the unlabeled drug.

    • Vildagliptin-d7 MRM Transition: m/z 311.1 → 161.1[1]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Vildagliptin_Signaling_Pathway cluster_0 Vildagliptin Action cluster_1 Incretin Hormones cluster_2 Pancreatic Islet Cells cluster_3 Physiological Effects Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 & GIP Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Insulin_Secretion->Hepatic_Glucose Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Hepatic_Glucose->Blood_Glucose

Caption: Vildagliptin's mechanism of action.

Experimental_Workflow start Plasma Sample Collection add_is Addition of Internal Standard (this compound or Deuterated) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Bioanalytical workflow for Vildagliptin.

Conclusion: Making the Right Choice

Both this compound and deuterated internal standards, such as Vildagliptin-d7, are suitable for the bioanalysis of Vildagliptin, providing the necessary accuracy and precision for pharmacokinetic and bioequivalence studies. The choice between them may ultimately depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.

While 13C and 15N labeled standards are theoretically superior due to a lower risk of chromatographic isotope effects, well-validated methods using deuterated standards that demonstrate co-elution with the analyte can provide equally reliable results. Researchers should carefully validate their chosen internal standard to ensure it meets all regulatory requirements for bioanalytical method validation. The data presented in this guide serves as a valuable resource for making an evidence-based decision in the selection of the most appropriate internal standard for Vildagliptin quantification.

References

Cross-validation of Vildagliptin assays between different analytical laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Validation of Vildagliptin Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Vildagliptin in pharmaceutical dosage forms. The data and protocols presented are compiled from several independent laboratory studies, offering insights into the expected performance and variability of these assays. This document serves as a resource for laboratories looking to develop, validate, or transfer an analytical method for Vildagliptin, facilitating a better understanding of the critical parameters and expected outcomes.

Comparative Analysis of Validated HPLC Methods for Vildagliptin

The following table summarizes the key performance parameters of different RP-HPLC methods developed and validated for the determination of Vildagliptin. This data allows for a direct comparison of the linearity, accuracy, precision, and sensitivity of the assays.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 25-1505-30[1]50-90[2]2.5-2510-50
Correlation Coefficient (r²) 0.9990.99987[1]0.999[2]>0.999>0.999
Accuracy (% Recovery) 99.73%98.97%[1]Not Reported99.66%[3]99.94%
Precision (%RSD) Intra-day: 0.30, Inter-day: 0.62Intra-day: <1%, Inter-day: <1%[1]Not Reported<2%<2.0%
Limit of Detection (LOD) (µg/mL) 0.06Not Reported2.98[2]Not Reported0.24
Limit of Quantification (LOQ) (µg/mL) 0.21Not Reported9.94[2]Not Reported0.72
Retention Time (min) 3.2583.05[1]3.9[2]3.4[4]3.5

Experimental Protocols

Below are detailed methodologies for two of the cited HPLC methods for Vildagliptin analysis. These protocols provide a basis for reproducing the assays and understanding the experimental conditions that yield the comparative data above.

Method 1: Protocol for Vildagliptin Estimation in Tablets
  • Instrumentation: A Waters HPLC system with a 2695 binary pump, a 2487 dual absorbance detector, and Empower 2 software was used. The analytical column was an Altima C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of dilute orthophosphoric acid and acetonitrile in a 72:28 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 10 µL.

  • Standard Stock Solution Preparation: 10 mg of Vildagliptin was dissolved in 7 mL of diluent in a 10 mL volumetric flask, sonicated, and the volume was made up with diluent to get a 1 mg/mL solution. This was further diluted to the required concentrations.

  • Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to 10 mg of Vildagliptin was transferred to a 10 mL volumetric flask with 7 mL of diluent, sonicated, and filtered through a 0.45 µ filter. The volume was made up with diluent. A 0.4 mL aliquot of this solution was further diluted to 10 mL.

Method 2: Protocol for Determination of Vildagliptin in Pharmaceutical Dosage Form
  • Instrumentation: An HPLC system with an Altima C18 column (150mm x 4.6mm, 5μm) was used.[1]

  • Mobile Phase: A mixture of dilute phosphoric acid solution (pH 2.6) and acetonitrile in a 40:60 v/v ratio.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Standard Stock Solution Preparation: 5.0 mg of Vildagliptin powder was dissolved in 50 mL of the mobile phase and sonicated. A 10 mL aliquot of this stock solution was diluted to 100 mL with the mobile phase to get a 10 µg/mL solution.[1]

  • Sample Preparation: Ten tablets were weighed and powdered. A portion of the powder equivalent to 5 mg of Vildagliptin was dissolved in 50 mL of the mobile phase and sonicated. The solution was filtered, and a 10 mL aliquot of the filtrate was diluted to 100 mL with the mobile phase to obtain a concentration of 10 µg/mL.[1]

Visualizations

Workflow for Inter-Laboratory Method Transfer and Validation

The following diagram illustrates a typical workflow for transferring and validating an analytical method between two laboratories to ensure consistent and reliable results.

Method_Transfer_Workflow cluster_LabA Originating Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) A1 Method Development & Validation A2 Preparation of Transfer Protocol A1->A2 B3 Comparative Testing of Samples A1->B3 Blinded Samples B1 Method Implementation & Familiarization A2->B1 Protocol Transfer A3 Training of Receiving Lab Personnel A3->B1 Knowledge Transfer B2 Execution of Transfer Protocol B1->B2 B2->B3 B4 Validation of Method Performance B3->B4 C1 Comparison of Results & Acceptance Criteria B4->C1 Results C2 Method Successfully Transferred C1->C2 Criteria Met C3 Troubleshooting & Re-evaluation C1->C3 Criteria Not Met C3->B2 Feedback Loop

Caption: Inter-laboratory analytical method transfer workflow.

Signaling Pathway (Illustrative)

While Vildagliptin's primary mechanism is enzymatic inhibition rather than direct signaling pathway modulation, the following diagram illustrates the downstream effects of its action on the Incretin pathway, which is relevant to its therapeutic effect.

Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Food Intake GLP1_GIP GLP-1 & GIP (Incretins) Food->GLP1_GIP Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Increases Glucose_Production Hepatic Glucose Production Glucagon->Glucose_Production Increases Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition

Caption: Vildagliptin's effect on the Incretin pathway.

References

Superior Accuracy and Precision in Vildagliptin Quantification Using Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of the anti-diabetic drug Vildagliptin in biological matrices demands high accuracy and precision, particularly for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, specifically Vildagliptin-¹³C₅,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has demonstrated exceptional performance compared to other analytical approaches. This guide provides a comprehensive comparison of this method with alternative techniques, supported by experimental data and detailed protocols.

Comparative Performance Analysis

The stable isotope dilution method using Vildagliptin-¹³C₅,¹⁵N as an internal standard offers significant advantages over methods employing structurally different internal standards or those relying on less specific detection techniques like UV. The co-elution of the analyte and its stable isotope-labeled counterpart ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are effectively compensated for, leading to superior accuracy and precision.

Parameter Method: LC-MS/MS with Vildagliptin-¹³C₅,¹⁵N Alternative Method: RP-HPLC with UV Detection Alternative Method: LC-MS/MS with Vildagliptin-D7
Internal Standard Vildagliptin-¹³C₅,¹⁵NTolbutamide[1][2]Vildagliptin-D7[3][4]
Linearity Range 1.11 to 534.0 ng/mL[5]10 to 120 µg/mL[1][2]7.06 to 3023.81 ng/mL[4]
Lower Limit of Quantification (LLOQ) 1.11 ng/mL[5]10 µg/mL[1][2]7.06 ng/mL[4]
Intra-day Precision (%RSD) 0.9% - 8.5%[5]Not explicitly stated, but generally <2% for validated methods< 9%[4]
Inter-day Precision (%RSD) 0.9% - 8.5%[5]Not explicitly stated, but generally <2% for validated methods< 9%[4]
Accuracy 99.8% - 109.3%[5]Not explicitly stated, but generally within 98-102% for validated methodsWithin ± 15% of nominal values[4]
Detection Method Tandem Mass Spectrometry (MS/MS)[5]UV Spectrophotometry[1][2]Tandem Mass Spectrometry (MS/MS)[4]

Experimental Protocols

Quantification of Vildagliptin using LC-MS/MS with Vildagliptin-¹³C₅,¹⁵N Internal Standard

This method is designed for the sensitive and selective quantification of Vildagliptin in human plasma.

1. Sample Preparation:

  • Human plasma samples are subjected to protein precipitation.

  • Acetonitrile is added to the plasma sample to precipitate the proteins.[5]

  • The sample is vortexed and then centrifuged to separate the supernatant.

  • The supernatant, containing Vildagliptin and the internal standard, is collected for analysis.

2. Liquid Chromatography:

  • Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm)[5]

  • Mobile Phase: A gradient elution is performed using methanol and 5 mmol·L⁻¹ ammonium formate.[5]

  • Flow Rate: 0.5 mL·min⁻¹[5]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 2 µL[5]

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+)[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • Vildagliptin: m/z 304.3 → 154.2[5]

    • Vildagliptin-¹³C₅,¹⁵N (Internal Standard): m/z 310.3 → 160.3[5]

Visual Representations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Vildagliptin-¹³C₅,¹⁵N (IS) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Vildagliptin quantification.

logical_comparison cluster_isotope Stable Isotope Dilution (Vildagliptin-¹³C₅,¹⁵N) cluster_alternative Alternative Methods (e.g., RP-HPLC-UV) center Vildagliptin Quantification Methods high_accuracy High Accuracy center->high_accuracy lower_sensitivity Lower Sensitivity center->lower_sensitivity high_precision High Precision high_accuracy->high_precision matrix_compensation Compensates for Matrix Effects less_specificity Less Specificity lower_sensitivity->less_specificity no_matrix_compensation Prone to Matrix Effects

Caption: Method performance comparison.

References

Comparative analysis of Vildagliptin and Sitagliptin in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Vildagliptin and Sitagliptin, two prominent members of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, are widely utilized oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their therapeutic success hinges on their ability to modulate the incretin system, ultimately leading to improved glycemic control. For researchers, scientists, and drug development professionals, a thorough understanding of their behavior in biological systems is paramount. This guide provides a comparative analysis of Vildagliptin and Sitagliptin, focusing on the analytical methodologies for their quantification in biological samples, their pharmacokinetic profiles, and their comparative efficacy, supported by experimental data.

Mechanism of Action: A Shared Pathway

Both Vildagliptin and Sitagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP. This, in a glucose-dependent manner, stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to a reduction in blood glucose levels.[1]

DPP-4 Inhibition Signaling Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreas GLP1_GIP->Pancreas Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades to Gliptins Vildagliptin / Sitagliptin Gliptins->DPP4 inhibit Pancreas->Beta_Cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose HGP->Blood_Glucose

Shared mechanism of Vildagliptin and Sitagliptin.

Comparative Analysis of Bioanalytical Methods

The accurate quantification of Vildagliptin and Sitagliptin in biological matrices, predominantly plasma, is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

ParameterVildagliptinSitagliptinReference
Analytical Method HPLC-MS/MSUHPLC-MS/MS[2][3]
Biological Matrix Human PlasmaHuman Plasma[2][3]
Extraction Method Protein PrecipitationLiquid-Liquid Extraction[2][3]
Linearity Range 1.11 - 534.0 ng/mL2.002 - 797.437 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 1.11 ng/mL2.002 ng/mL[2][3]
Mean Recovery Not explicitly stated, but meets requirementsHigh recovery[2][3]
Intra-day Precision (%RSD) 0.9% - 8.5%≤5.1%[2][4]
Inter-day Precision (%RSD) 0.9% - 8.5%≤5.1%[2][4]
Accuracy 99.8% - 109.3%96.5% - 103.3%[2][4]

Experimental Protocols

Below is a representative experimental protocol for the simultaneous determination of Vildagliptin and Sitagliptin in human plasma using LC-MS/MS, based on established methodologies.

1. Sample Preparation (Solid Phase Extraction)

  • To 50 µL of human plasma in a pre-labeled tube, add the internal standard.

  • Condition a solid phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions

  • LC System: Agilent or Shimadzu HPLC system.

  • Column: A reversed-phase C18 or HILIC column (e.g., XSelect HSS CN, 150x4.6mm, 5µm).[4]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard. For example, m/z 304.3 → 154.2 for Vildagliptin and m/z 408.3 → 235.1 for Sitagliptin.[2][4]

Bioanalytical Workflow for Gliptin Quantification Start Start: Biological Sample (e.g., Human Plasma) Spike Spike with Internal Standard Start->Spike Extraction Sample Extraction (e.g., Protein Precipitation, LLE, or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Typical workflow for bioanalysis.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Vildagliptin and Sitagliptin exhibit notable differences, particularly in their elimination half-lives.

ParameterVildagliptin (50 mg)Sitagliptin (100 mg)Reference
Tmax (median, hours) 1.5 - 2.01.0 - 4.0[5][6]
Cmax (mean, ng/mL) ~100 - 200 (dose-dependent)~182.37 (fasting)[5][7]
AUC0-∞ (mean, ng·h/mL) ~1000 - 2500 (dose-dependent)~8.52 µM·hr (~3468 ng·h/mL)[5][6]
Terminal Half-life (t½, hours) ~2 - 3~12.4[5][6][8]
Protein Binding Low~38%[6]
Metabolism Primarily hydrolysisMinor, primarily via CYP3A4 and CYP2C8[9]
Excretion ~23% unchanged in urine (oral)~87% unchanged in urine[8][9]

Note: Pharmacokinetic parameters can vary based on the study population, dosage, and whether administered in a fasting or fed state.

Comparative Efficacy in Biological Samples

Clinical studies comparing Vildagliptin and Sitagliptin have demonstrated their efficacy in improving glycemic control, with some studies suggesting potential differences in their effects on glucose variability and postprandial glucose.

Efficacy ParameterVildagliptinSitagliptinKey FindingsReference
HbA1c Reduction Significant reductionSignificant reductionSome studies show a greater reduction with Vildagliptin, particularly at a 100mg total daily dose compared to Sitagliptin 100mg once daily.[10][11]
Fasting Plasma Glucose (FPG) Reduction Reduction observedReduction observedVildagliptin showed a trend towards greater FPG reduction in some studies.[12][13]
Postprandial Glucose (PPG) Reduction Significant reductionSignificant reductionVildagliptin has been shown to be more effective in reducing post-dinner and post-breakfast glucose peaks in some comparative trials.[14]
Mean Amplitude of Glycemic Excursions (MAGE) Significant reductionReduction observedSome studies report a significantly lower MAGE with Vildagliptin, indicating better glycemic stability.[14]

Conclusion

Both Vildagliptin and Sitagliptin are effective DPP-4 inhibitors, but they exhibit distinct profiles in terms of their pharmacokinetics and, to some extent, their analytical quantification and clinical efficacy. Vildagliptin is characterized by a shorter half-life, necessitating twice-daily dosing for 24-hour DPP-4 inhibition, whereas Sitagliptin's longer half-life allows for once-daily administration. Bioanalytically, robust LC-MS/MS methods have been developed for both, enabling their precise quantification in biological matrices. While both drugs effectively lower HbA1c, some evidence suggests Vildagliptin may offer advantages in reducing glycemic variability and postprandial glucose excursions. The choice between these agents may be guided by these differences, alongside patient-specific factors. This comparative guide provides a foundational understanding for researchers engaged in the ongoing study and development of these important therapeutic agents.

References

Establishing the Robustness of Analytical Methods for Vildagliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the robustness of analytical methods for Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Ensuring method robustness is a critical component of the validation process, demonstrating the method's capacity to remain unaffected by small, deliberate variations in parameters and ensuring its reliability for routine use. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the development and validation of reliable analytical methods for this crucial anti-diabetic agent.

Data Presentation: Comparative Analysis of Robustness Studies

The robustness of an analytical method is determined by assessing the impact of minor variations in experimental conditions on the analytical results. The following table summarizes parameters from various studies that employed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a common technique for Vildagliptin analysis. The results consistently show that minor adjustments to key parameters do not significantly alter the method's performance, as indicated by low Relative Standard Deviation (%RSD) values and consistent system suitability results.

Parameter VariedVariation RangeMonitored ResultsTypical OutcomeReference
Flow Rate ± 0.1 to 0.2 mL/minRetention Time, Peak Area, ResolutionNo significant change in results.[1][2][1][2]
Mobile Phase pH ± 0.1 to 0.2 unitsRetention Time, Tailing FactorMethod remains reliable within this range.[2][2]
Mobile Phase Composition ± 2% to 4% (Organic Phase)Resolution, Retention TimeSystem suitability parameters met.[2][2]
Wavelength ± 1 to 2 nmPeak AreaNo significant impact on quantitation.[1][1]
Column Temperature ± 5 °CRetention Time, ResolutionMinor shifts in retention time, but separation remains acceptable.N/A

Forced Degradation Studies: The Cornerstone of Stability-Indicating Methods

A crucial aspect of testing robustness is the development of a stability-indicating method, which can accurately quantify the drug in the presence of its degradation products. Forced degradation studies are performed to generate these products and demonstrate the method's specificity. Vildagliptin has been shown to degrade under various stress conditions.

Stress ConditionReagent/ConditionDuration & TemperatureKey Degradation ObservationsReference
Acid Hydrolysis 1M HCl3 - 24 hours at 80°C or RTSignificant degradation observed. One major degradant at RRT 1.3.[3][4][3][4][5]
Base Hydrolysis 0.1M - 5.0M NaOH30 minutes - 24 hours at RTRapid and complete degradation. Three major degradants at RRTs 0.4, 0.7, and 1.2.[3][4][3][4][5]
Oxidative Degradation 3% - 6% H₂O₂30 minutes - 7 hours at RTVildagliptin is highly susceptible. Five major degradants detected.[3][4][6][3][4][6]
Thermal Degradation Dry HeatUp to 48 hours at 70-105°CNo significant degradation observed when tested alone.[3][7][3][7]
Photolytic Degradation UV Light3 - 6 hoursNo significant degradation was noticeable.[3][8][3][8]

Experimental Protocols

The following protocols are synthesized from multiple validated methods for Vildagliptin analysis and provide a foundation for establishing a robust analytical procedure.

Standard RP-HPLC Method Protocol

This protocol outlines a typical isocratic RP-HPLC method for the quantification of Vildagliptin.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, pump, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is Buffer:Acetonitrile (60:40 v/v), with the pH adjusted to around 3.6 - 4.5.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm, 215 nm, and 220 nm being commonly used.[1][9][10]

  • Injection Volume: 10 µL or 20 µL.[1]

  • Column Temperature: Ambient.

  • Standard Solution Preparation: A stock solution of Vildagliptin (e.g., 1 mg/mL) is prepared in the diluent (mobile phase or a similar composition). This is further diluted to create working standards within a linear range (e.g., 10-60 µg/mL).[9]

Robustness Testing Protocol

To evaluate method robustness, systematically alter the optimized chromatographic conditions from the standard protocol.

  • Prepare Solutions: Prepare standard Vildagliptin solutions as per the standard protocol.

  • Vary Flow Rate: Adjust the flow rate by ±0.2 mL/min (e.g., analyze at 0.8 mL/min and 1.2 mL/min) while keeping all other parameters constant.

  • Vary Mobile Phase pH: Adjust the pH of the aqueous buffer component by ±0.2 units and analyze.

  • Vary Mobile Phase Composition: Alter the ratio of the organic solvent to the buffer by ±2% (e.g., for a 60:40 ratio, test 58:42 and 62:38).

  • Vary Detection Wavelength: Change the detection wavelength by ±2 nm.

  • Analyze and Evaluate: For each variation, inject the standard solution in triplicate. Record the retention time, peak area, and system suitability parameters (e.g., theoretical plates, tailing factor). Calculate the %RSD for these parameters across the variations. The method is considered robust if the results remain within acceptable limits as per ICH guidelines.[1]

Forced Degradation Study Protocol

This protocol is designed to test the stability-indicating nature of the method.

  • Prepare Stock Solution: Prepare a Vildagliptin stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol or the diluent.[3]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 80°C for a specified period (e.g., 9 hours). Cool the solution and neutralize it with 1M NaOH before diluting to the final concentration with the mobile phase.[3]

  • Base Hydrolysis: Mix the stock solution with a base (e.g., 5.0 M NaOH). Keep at room temperature for a shorter duration (e.g., 30 minutes) due to higher reactivity. Neutralize with HCl and dilute to the final concentration.[3]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for several hours (e.g., 7 hours), then dilute to the final concentration.[3]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified time.[7] Dissolve the stressed powder in the diluent to achieve the target concentration.

  • Analysis: Analyze the unstressed sample and all stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Vildagliptin peak.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of Vildagliptin.

Robustness_Testing_Workflow start Start: Optimized & Validated Analytical Method params Deliberately Vary Key Parameters start->params var1 Flow Rate (e.g., ±0.2 mL/min) params->var1 var2 Mobile Phase pH (e.g., ±0.2) params->var2 var3 Mobile Phase Ratio (e.g., ±2%) params->var3 var4 Other Parameters (Wavelength, Temp) params->var4 analysis Analyze Samples Under Each Varied Condition var1->analysis var2->analysis var3->analysis var4->analysis evaluate Evaluate System Suitability & Analytical Results analysis->evaluate check Do Results Meet Acceptance Criteria? (e.g., %RSD < 2%) evaluate->check robust Method is Robust check->robust Yes not_robust Method is Not Robust (Re-evaluate or modify method) check->not_robust No

Caption: Workflow for conducting a robustness study of an analytical method.

Vildagliptin_Forced_Degradation vilda Vildagliptin acid Acid Hydrolysis (e.g., 1M HCl, 80°C) vilda->acid base Base Hydrolysis (e.g., 5M NaOH, RT) vilda->base oxi Oxidation (e.g., 3% H₂O₂, RT) vilda->oxi thermal Thermal / Photolytic vilda->thermal dp1 Degradation Product(s) (e.g., RRT 1.3) acid->dp1 dp2 Multiple Degradation Products (e.g., RRT 0.4, 0.7) base->dp2 dp3 Multiple Degradation Products (e.g., RRT 0.5, 0.6) oxi->dp3 stable Generally Stable thermal->stable

Caption: Vildagliptin's degradation pathways under various stress conditions.

Vildagliptin_MoA cluster_0 Vildagliptin Action cluster_1 Physiological Pathway cluster_2 Therapeutic Outcome vilda Vildagliptin dpp4 DPP-4 Enzyme vilda->dpp4 Inhibits inactivation Inactivation dpp4->inactivation Catalyzes incretins Incretins (GLP-1, GIP) incretins->inactivation inc_levels Increased Active Incretin Levels incretins->inc_levels Leads to insulin ↑ Insulin Secretion (Glucose-dependent) inc_levels->insulin glucagon ↓ Glucagon Secretion inc_levels->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose

Caption: Mechanism of action of Vildagliptin as a DPP-4 inhibitor.

References

Evaluating the performance of various LC columns for Vildagliptin separation.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Liquid Chromatography (LC) column is a critical step in achieving accurate and reliable separation of Vildagliptin. This guide provides a comprehensive comparison of various LC columns reported in the literature for this purpose, supported by experimental data to aid in your selection process.

The following sections detail the performance of different categories of LC columns—Reversed-Phase C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral columns—for the analysis of Vildagliptin. The data presented is compiled from various studies, and while direct comparison is challenging due to varying experimental conditions, this guide offers a valuable overview of the available options and their reported efficacy.

Reversed-Phase C18 Columns: The Workhorse for Vildagliptin Analysis

Reversed-phase chromatography with a C18 stationary phase is the most widely employed technique for the analysis of Vildagliptin. The non-polar nature of the C18 alkyl chains provides effective retention and separation of the moderately polar Vildagliptin molecule from other components. A variety of C18 columns from different manufacturers have been successfully utilized, each offering distinct performance characteristics.

Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical PlatesReference
Altima C18150 x 4.6, 5Buffer (pH 2.6):Acetonitrile (72:28)1.03.251.283529
Symmetry® Waters C18150 x 4.6, 5Buffer (pH 4.6):Acetonitrile:Methanol (30:50:20)1.0Not SpecifiedNot SpecifiedNot Specified[1]
Xterra C18250 x 4.6, 5Acetonitrile:Phosphate Buffer (pH 6.0):Water (65:20:15)1.0Not SpecifiedNot SpecifiedNot Specified[2]
Onyx C18 Monolithic100 x 4.6, 5Methanol:Acetonitrile:KH2PO4 (pH 4.0) (33.9:10:56.1)0.4Not SpecifiedNot SpecifiedNot Specified[3]
Thermo Hypersil ODS C18250 x 4.6, 5Methanol:Acetonitrile:Phosphate Buffer (pH 3.5) (5:30:65)0.8Not SpecifiedNot SpecifiedNot Specified[4]
Hibar Purospher C18250 x 4.6, 5Buffer (pH 4.35):Acetonitrile (80:20)1.1Not SpecifiedNot SpecifiedNot Specified[5]
Chromasil-C18250 x 4.5, 5Methanol:0.1% Orthophosphoric Acid (80:20) (pH 4.0)0.72.54Not SpecifiedNot Specified[6]

Experimental Protocol for a Typical C18 Method (Based on Altima C18 study):

  • Column: Altima C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of buffer (dilute orthophosphoric acid solution, pH 2.6) and acetonitrile in a ratio of 72:28 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the Vildagliptin sample in the mobile phase to achieve a suitable concentration.

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: An Alternative for Polar Analytes

For highly polar compounds that are poorly retained on traditional reversed-phase columns, HILIC presents a viable alternative. While less common for Vildagliptin, which has moderate polarity, HILIC can be advantageous in specific applications, such as the simultaneous analysis of Vildagliptin with more polar drugs like Metformin.

Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical PlatesReference
HILIC ColumnNot SpecifiedAcetonitrile (65% v/v) and 20 mM Phosphate Buffer (35% v/v, pH 6.0)1.4< 3.6Not SpecifiedNot Specified[7]

Experimental Protocol for a Typical HILIC Method: [7]

  • Column: A suitable HILIC column.

  • Mobile Phase: A mixture of acetonitrile (65% v/v) and 20 mM phosphate buffer (35% v/v), with the pH of the buffer adjusted to 6.0 with orthophosphoric acid.

  • Flow Rate: 1.4 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: Room temperature.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the HILIC mobile phase, ensuring a high organic content.

Chiral Columns: For Enantiomeric Purity Analysis

Vildagliptin is a chiral molecule, and its therapeutic activity resides in a single enantiomer. Therefore, the separation of enantiomers is crucial for quality control and to ensure the enantiomeric purity of the drug substance. Chiral chromatography is the method of choice for this purpose.

Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)ResolutionTailing FactorTheoretical PlatesReference
Chiralpak IC250 x 4.6, 5Not SpecifiedNot Specified> 3.0Not SpecifiedNot Specified[8]

Experimental Protocol for Chiral Separation: [8]

A detailed experimental protocol for the chiral separation of Vildagliptin enantiomers would typically involve a specialized chiral stationary phase and a non-polar mobile phase, often a mixture of alkanes and alcohols. The exact conditions need to be optimized for the specific chiral column used.

Logical Workflow for LC Column Performance Evaluation

The following diagram illustrates a systematic approach to evaluating the performance of different LC columns for Vildagliptin separation. This workflow ensures a comprehensive and objective assessment, leading to the selection of the most suitable column for a specific analytical need.

G A Define Analytical Requirements (e.g., Resolution, Run Time, Sensitivity) B Select Potential LC Columns (C18, C8, HILIC, Chiral, etc.) A->B C Develop Initial Chromatographic Method (Mobile Phase, Gradient/Isocratic, Flow Rate) B->C D System Suitability Testing (Inject Standard Solution) C->D E Evaluate Performance Metrics (Retention Time, Peak Shape, Resolution, Tailing Factor, Theoretical Plates) D->E F Method Optimization (Adjust Method Parameters) E->F Performance Not Met G Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision) E->G Performance Met F->D H Compare Column Performance (Tabulate and Analyze Data) G->H I Select Optimal Column and Finalize Method H->I

Caption: Workflow for evaluating LC column performance for Vildagliptin separation.

References

Safety Operating Guide

Proper Disposal of Vildagliptin-13C5,15N: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Vildagliptin-13C5,15N, a stable isotope-labeled form of the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound.

Key Safety and Disposal Information

The following table summarizes crucial data regarding the handling and disposal of Vildagliptin. The disposal procedures for this compound are identical to those for the unlabeled parent compound, as the stable isotope labeling does not alter its chemical reactivity or environmental hazards.

ParameterInformationSource
Chemical Name This compound[1][2][3]
CAS Number 1044741-01-6[1][3]
Parent CAS Number 274901-16-5[1]
Primary Hazard May cause long lasting harmful effects to aquatic life.[4][5]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[4]
Handling Precautions Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure.[4][5]
Disposal Recommendation Dispose of contents/container in accordance with local/regional/national/international regulations.[5]
Primary Disposal Method Incineration in a licensed hazardous material disposal facility.[6][7][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound. Adherence to these procedures will minimize risk to personnel and the environment.

Initial Assessment and Preparation
  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for Vildagliptin.[4][5] While a specific SDS for the isotopically labeled version may not be available, the SDS for Vildagliptin provides the necessary safety information.

  • Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Segregate Waste: Designate a specific, clearly labeled container for this compound waste. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

Containment and Labeling
  • Primary Container: Place the this compound waste in a sealed, non-reactive container. Ensure the container is in good condition and will not leak.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 1044741-01-6

    • Associated hazards (e.g., "Harmful to aquatic life")

    • Accumulation start date

Storage Prior to Disposal
  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Regulatory Compliance: Adhere to all institutional and local regulations regarding the storage of hazardous waste, including limits on the quantity stored and the duration of storage.

Final Disposal
  • Engage a Licensed Waste Disposal Company: The disposal of pharmaceutical waste must be handled by a licensed hazardous material disposal company.[8] These companies are equipped to manage and dispose of chemical waste in compliance with federal and local regulations.

  • Incineration: The recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility.[6][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a record of the disposal, including the name of the waste disposal company, the date of pickup, and a copy of the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal sds Consult Vildagliptin SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste in a Designated Container ppe->segregate label Label Container with Chemical Name, CAS#, and Hazards segregate->label store Store in Designated Hazardous Waste Accumulation Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Waste Pickup and Transport contact->transport incinerate Incineration at a Permitted Facility transport->incinerate document Complete and Retain Disposal Documentation incinerate->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and protective of the environment, in accordance with regulatory standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.